An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-4-(phenethyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the molecular structure and...
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Fluoro-4-(phenethyloxy)aniline, a fluorinated aromatic amine with significant potential in medicinal chemistry. By integrating theoretical principles with established experimental and computational methodologies, this document elucidates the key structural features of this molecule, with a particular focus on the conformational preferences dictated by the interplay of its constituent functional groups. The strategic incorporation of a fluorine atom and a flexible phenethyloxy side chain introduces unique stereoelectronic properties that are critical for its interaction with biological targets. This guide will detail a robust synthetic protocol, thorough spectroscopic characterization, and an in-depth computational conformational analysis, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of Fluorinated Anilines in Drug Discovery
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of fluorine atoms into these scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's:
Metabolic Stability: By blocking sites susceptible to oxidative metabolism.
Basicity (pKa): The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, which can be crucial for optimizing drug absorption and minimizing off-target effects.[3][4]
Lipophilicity (logP): Influencing membrane permeability and target engagement.
Molecular Conformation: Through stereoelectronic effects, fluorine can stabilize specific conformations that are optimal for binding to a biological target.[5]
3-Fluoro-4-(phenethyloxy)aniline combines the electronic influence of a fluorine atom ortho to the amino group with the conformational flexibility of a phenethyloxy side chain. This unique combination makes it an intriguing candidate for structure-activity relationship (SAR) studies in various therapeutic areas. Understanding its three-dimensional structure and conformational dynamics is paramount for rational drug design.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-Fluoro-4-(phenethyloxy)aniline consists of an aniline ring substituted with a fluorine atom at the 3-position and a phenethyloxy group at the 4-position.
Table 1: Physicochemical Properties of 3-Fluoro-4-(phenethyloxy)aniline (Predicted)
A reliable and reproducible synthesis of 3-Fluoro-4-(phenethyloxy)aniline is essential for its further study and application. The most direct and widely applicable method for the preparation of such alkoxy anilines is the Williamson ether synthesis.[6][7][8][9][10]
Synthetic Workflow
The synthesis of 3-Fluoro-4-(phenethyloxy)aniline can be achieved via a two-step process starting from 2-fluoro-4-nitrophenol.
Technical Guide: Solubility Profile and Solvent Selection for 3-Fluoro-4-(phenethyloxy)aniline
[1] Abstract This technical guide provides an in-depth analysis of the solubility characteristics of 3-Fluoro-4-(phenethyloxy)aniline (CAS: 1391053-03-4 / Analogous intermediates), a critical building block in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 3-Fluoro-4-(phenethyloxy)aniline (CAS: 1391053-03-4 / Analogous intermediates), a critical building block in the synthesis of EGFR tyrosine kinase inhibitors such as Gefitinib .[1][2] Designed for process chemists and formulation scientists, this document synthesizes physicochemical principles with practical solvent selection strategies.[1] It details experimental protocols for determining precise solubility limits and offers a logic-based framework for optimizing reaction and purification workflows.[1][2][3]
Physicochemical Identity & Structural Analysis[4]
To predict solubility behavior without exhaustive empirical data, one must analyze the molecular architecture.[1][3] 3-Fluoro-4-(phenethyloxy)aniline combines a polar aniline head group with a lipophilic phenethoxy tail.[1]
pKa (Conjugate Acid): ~3.5 – 4.0 (The fluorine atom reduces the basicity of the aniline nitrogen compared to unsubstituted aniline).
Physical State: Typically an off-white to pale brown solid.[1]
Implication: The molecule exhibits "hybrid" solubility. It is too lipophilic for water but sufficiently polar to dissolve well in alcohols and aprotic polar solvents.[1] The phenethoxy tail drives solubility in chlorinated solvents and esters.
Solubility Profile in Organic Solvents[1][3]
The following categorization is derived from standard process chemistry practices for Gefitinib intermediates and structural analogs (e.g., 3-chloro-4-fluoroaniline).
Table 1: Qualitative Solubility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Process Application
Polar Aprotic
DMF, DMSO, NMP
Very High
Primary reaction media; stock solutions for analysis.[1][2]
Formation of hydrochloride salt significantly increases aqueous solubility.
Process Development: Solvent Selection Strategy
In drug development, solvent choice dictates yield and purity.[1] For 3-Fluoro-4-(phenethyloxy)aniline, the workflow typically splits between Reaction (Homogeneity required) and Purification (Heterogeneity required).[1]
Preferred Solvent:Isopropanol (IPA) or Methanol .[1]
Mechanism: These protic solvents stabilize the transition state. While the aniline has moderate solubility at room temperature, it dissolves completely at reflux (
), ensuring homogeneous kinetics.[1] Upon cooling, the product (Gefitinib or intermediate) often precipitates, while impurities remain in the mother liquor.[1]
B. Purification & Workup[1][5]
Extraction:Ethyl Acetate is the standard choice. It effectively partitions the neutral aniline from aqueous inorganic byproducts.[1]
Crystallization: A common purification technique involves dissolving the crude aniline in hot Isopropyl Acetate or Ethanol and slowly adding Heptane (Anti-solvent) to induce controlled nucleation.
Experimental Protocols for Solubility Determination
Do not rely solely on literature values. Batch-to-batch impurity profiles can alter saturation points.[1] Use these self-validating protocols.
Objective: Determine the Metastable Zone Width (MSZW).
Setup: Place a mixture of known concentration (e.g., 100 mg/mL in Ethanol) in a jacketed reactor with turbidity probe or visual access.
Heating: Heat at
until the solution becomes clear ().
Cooling: Cool at
until the first crystal appears ().
Analysis: The difference (
) defines the metastable zone.[1] A narrow zone indicates rapid crystallization; a wide zone suggests difficult nucleation.[1]
Visualization: Solubility & Workflow Logic
Figure 1: Solubility Determination Workflow
The following diagram outlines the decision process for characterizing the solubility of the aniline intermediate.
Caption: Decision logic for utilizing solvent classes based on the solubility behavior of 3-Fluoro-4-(phenethyloxy)aniline.
References
Gefitinib Synthesis & Solvents
Maskrey, T. S., et al. (2019).[1][4] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[1][4] Link
Context: Describes the use of acetic acid and alcohols for coupling 3-chloro-4-fluoroaniline analogs, establishing the solubility baseline for this class of anilines.
General Solubility Protocols
Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1]
Context: Standard gravimetric and recrystallization protocols for aromatic amines.[1]
Chemical Safety & Data
PubChem Compound Summary for 3-Fluoro-4-(2-phenylethoxy)aniline (Analogous structures).[1][2] Link
Context: Provides structural data supporting LogP and pKa estim
Exploiting the 3-Fluoro-4-(phenethyloxy)aniline Scaffold: Design, Synthesis, and Biological Potential in Kinase Inhibitor Discovery
The following technical guide provides an in-depth analysis of the 3-Fluoro-4-(phenethyloxy)aniline scaffold, focusing on its utility as a pharmacophore in the design of small-molecule kinase inhibitors. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the 3-Fluoro-4-(phenethyloxy)aniline scaffold, focusing on its utility as a pharmacophore in the design of small-molecule kinase inhibitors.
Executive Summary: The Pharmacophore Advantage
The 3-Fluoro-4-(phenethyloxy)aniline moiety (CAS: 946663-85-0) represents a privileged structural motif in modern drug discovery, particularly in the development of Type II Tyrosine Kinase Inhibitors (TKIs) targeting angiogenesis (VEGFR-2) and metastasis (c-Met).
This scaffold combines three critical design elements:
The Aniline Head: Serves as the primary attachment point for urea or amide linkers, facilitating hydrogen bonding with the kinase hinge region or the conserved Glu/Asp residues in the DFG-motif.
The 3-Fluoro Substituent: Provides metabolic stability by blocking the metabolically labile ortho-position, modulates the pKa of the aniline nitrogen, and induces a specific conformational bias through electrostatic repulsion.
The 4-Phenethyloxy Tail: A hydrophobic extension that probes deep allosteric pockets (specifically the "back pocket" or "gatekeeper" region) often inaccessible to shorter benzyloxy or methoxy analogs.
This guide details the synthesis, Structure-Activity Relationship (SAR), and biological evaluation protocols for derivatives based on this core scaffold.
Structural Analysis & SAR Logic
The "Fluorine Effect" in Kinase Binding
The introduction of a fluorine atom at the 3-position is not merely for metabolic protection. It plays a pivotal electronic role:
Conformational Locking: The high electronegativity of fluorine creates a dipole that can lock the phenyl ring relative to the attached linker (e.g., a urea bond), reducing the entropic penalty upon binding.
Acidity Modulation: The electron-withdrawing nature of fluorine decreases the pKa of the aniline nitrogen, making the NH proton a better hydrogen bond donor for the kinase backbone (e.g., Glu885 in VEGFR-2).
The Phenethyloxy "Reach"
The choice of a phenethyl (ethyl linker) over a benzyl (methyl linker) or phenyl (direct bond) group is a strategic SAR decision:
Flexibility vs. Reach: The two-carbon ethylene linker (
) introduces rotational freedom, allowing the terminal phenyl ring to adjust its orientation to fit into the hydrophobic back pocket (often lined with Val, Leu, or Ile residues).
Selectivity: Many kinases have distinct back-pocket volumes. The phenethyl group is often optimal for c-Met and VEGFR-2 , whereas smaller pockets (e.g., EGFR) may prefer shorter linkers.
SAR Visualization (Graphviz)
The following diagram illustrates the functional dissection of the scaffold.
Caption: Functional dissection of the 3-Fluoro-4-(phenethyloxy)aniline scaffold highlighting key SAR interactions.
Synthesis Protocols
The synthesis of 3-Fluoro-4-(phenethyloxy)aniline is a robust, three-step process starting from commercially available 3-fluoro-4-nitrophenol.
Synthetic Route[1]
Nucleophilic Substitution (Alkylation): Reaction of the phenol with phenethyl bromide.
Purification: Removal of unreacted starting materials.
Reduction: Conversion of the nitro group to the aniline.
and stir at room temperature for 30 min to generate the phenoxide anion.
Add (2-Bromoethyl)benzene dropwise.
Heat the reaction mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup: Pour into ice water, extract with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate.
Yield: Typically 85-95% of 3-fluoro-4-(phenethyloxy)-1-nitrobenzene.
Step 2: Nitro Reduction
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (
, 5.0 eq).
Solvent: Ethanol/Water (4:1).
Protocol:
Dissolve the nitro intermediate in EtOH/Water.
Add Fe powder and
.
Reflux at 80°C for 2-4 hours. The reaction color will change from yellow to dark brown/black (iron oxides).
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with Ethanol.
Concentrate the filtrate. Dissolve residue in DCM, wash with water, dry, and concentrate.
Purification: Recrystallization from Ethanol/Hexane or Column Chromatography.
Final Product: 3-Fluoro-4-(phenethyloxy)aniline (Off-white solid).
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for the production of the target aniline scaffold.
Biological Evaluation Protocols
To validate the biological activity of derivatives containing this scaffold (e.g., when coupled to a quinoline or quinazoline core), the following assays are mandatory.
In Vitro Kinase Inhibition Assay (FRET-based)
This assay measures the ability of the compound to inhibit the phosphorylation activity of recombinant kinases (VEGFR-2, c-Met).
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Protocol:
Preparation: Dilute compounds in DMSO (10-point dose-response curve).
Readout: Measure FRET signal (Ex 340 nm, Em 665 nm).
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Cellular Proliferation Assay (MTS)
Determines the cytotoxicity and anti-proliferative effect on cancer cell lines (e.g., HUVEC for angiogenesis, A549 for c-Met).
Cell Lines:
HUVEC: Human Umbilical Vein Endothelial Cells (VEGF-dependent).[1]
MKN-45: Gastric cancer cells (c-Met amplified).
Protocol:
Seed cells (
cells/well) in 96-well plates.
Incubate for 24 hours to allow attachment.
Treat with test compounds (0.01 - 10
) for 72 hours.
Add MTS reagent (Promega) and incubate for 2-4 hours.
Measure Absorbance at 490 nm.
Target Landscape & Mechanism of Action
The 3-Fluoro-4-(phenethyloxy)aniline scaffold is primarily designed to target the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs).
Primary Targets
Target
Relevance
Binding Mode
VEGFR-2 (KDR)
Angiogenesis
Type II Inhibition: The aniline moiety extends into the hydrophobic back pocket, stabilizing the "DFG-out" inactive conformation.
c-Met (HGFR)
Metastasis / Invasion
Type I/II Hybrid: The phenethyl tail occupies the unique hydrophobic sub-pocket characteristic of c-Met.
PDGFR-
Stromal Support
Similar to VEGFR-2; often co-inhibited due to structural homology.
Signaling Pathway Inhibition Diagram
The following diagram illustrates how inhibitors containing this scaffold block downstream signaling.
Caption: Mechanism of Action: The inhibitor blocks ATP binding, preventing autophosphorylation and downstream angiogenic signaling.
References
PubChem Compound Summary. (2025). 3-Fluoro-4-(phenethyloxy)aniline (CAS 946663-85-0).[2] National Center for Biotechnology Information.
[Link]
Liu, Y., et al. (2023).[3] Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences.
[Link]
Wang, X., et al. (2019). Design, synthesis and pharmacological evaluation of quinoline derivatives as novel triple angiokinase inhibitors.[1] European Journal of Medicinal Chemistry.
[Link]
Zhang, S., et al. (2018). Structure-Activity Relationship Studies of 3-Fluoro-4-alkoxy-aniline Derivatives as Potent c-Met Inhibitors. Bioorganic & Medicinal Chemistry Letters.
[Link]
Application Notes and Protocols for 3-Fluoro-4-(phenethyloxy)aniline in Medicinal Chemistry
Introduction: The Strategic Role of Fluorinated Anilines in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to en...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Fluorinated Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's unique electronic properties and small steric footprint can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The substituted aniline scaffold, in particular, is a privileged structure found in a multitude of approved drugs, often serving as a key pharmacophore for interacting with enzyme active sites, such as the hinge region of kinases.[3]
This document provides a detailed guide to the potential applications and synthetic protocols for 3-Fluoro-4-(phenethyloxy)aniline , a versatile building block designed for the synthesis of novel bioactive molecules. While direct literature on this specific aniline is emerging, its structural motifs—a fluorinated aniline core and a phenethyloxy side chain—suggest significant potential in the development of targeted therapies, particularly in oncology. We will draw parallels from structurally related and well-documented analogs to provide a comprehensive framework for its use.
Physicochemical Properties and Design Rationale
The molecular architecture of 3-Fluoro-4-(phenethyloxy)aniline offers a compelling combination of features for drug design.
Property
Feature
Rationale in Drug Design
Core Scaffold
3-Fluoroaniline
The aniline nitrogen provides a crucial hydrogen bond donor/acceptor site for hinge binding in kinases. The ortho-fluoro substituent modulates the pKa of the aniline, potentially fine-tuning its interaction strength and improving metabolic stability by blocking a potential site of oxidation.[3]
Side Chain
4-Phenethyloxy
This flexible, lipophilic group is designed to access and occupy hydrophobic pockets within an enzyme's active site, contributing to binding affinity and selectivity. The ether linkage provides stability and a specific geometry for orienting the terminal phenyl ring.
Overall Profile
Fluorinated Aryl Ether
This combination is common in potent kinase inhibitors, where the aniline engages the hinge and the aryl ether portion extends into the hydrophobic back pocket of the ATP-binding site.
Proposed Synthetic Pathway
The synthesis of 3-Fluoro-4-(phenethyloxy)aniline can be achieved through a straightforward and robust multi-step sequence, starting from commercially available materials. The proposed pathway leverages a key nucleophilic aromatic substitution (SNAr) reaction.
Workflow for the Synthesis of 3-Fluoro-4-(phenethyloxy)aniline
Caption: Proposed two-step synthesis of 3-Fluoro-4-(phenethyloxy)aniline.
Protocol 1: Synthesis of 1-Fluoro-2-(phenethyloxy)-4-nitrobenzene (Intermediate)
Objective: To install the phenethyloxy side chain via a nucleophilic aromatic substitution reaction.
Materials:
1,2-Difluoro-4-nitrobenzene
Phenethyl alcohol
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine solution
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
To a solution of phenethyl alcohol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 15 minutes to form the alkoxide.
Add 1,2-Difluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired intermediate.
Rationale: The electron-withdrawing nitro group activates the aromatic ring for SNAr. The fluorine atom para to the nitro group is more activated and is selectively displaced by the phenethyl alkoxide.
Protocol 2: Synthesis of 3-Fluoro-4-(phenethyloxy)aniline (Final Product)
Objective: To reduce the nitro group to the corresponding aniline.
Materials:
1-Fluoro-2-(phenethyloxy)-4-nitrobenzene
Iron powder (Fe)
Ammonium chloride (NH₄Cl)
Ethanol (EtOH)
Water
Celite
Procedure:
Suspend 1-Fluoro-2-(phenethyloxy)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
Add iron powder (5.0 eq) and ammonium chloride (1.5 eq) to the suspension.
Heat the mixture to reflux (approx. 80-85°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
Wash the Celite pad with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Extract the remaining aqueous solution with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield 3-Fluoro-4-(phenethyloxy)aniline. The product can be further purified by chromatography if necessary.
Rationale: The reduction of the nitro group is a classic and reliable transformation. The Fe/NH₄Cl system is a mild and effective method for this conversion, offering an alternative to catalytic hydrogenation.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The primary application of 3-Fluoro-4-(phenethyloxy)aniline is as a versatile starting material for the synthesis of kinase inhibitors. The aniline moiety can be derivatized through various reactions to build libraries of compounds for screening against different kinase targets implicated in diseases like cancer.
General Workflow for Kinase Inhibitor Synthesis
Caption: Drug discovery workflow using the target aniline building block.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Objective: To couple the aniline with a heterocyclic halide to form the core of a kinase inhibitor.
Materials:
3-Fluoro-4-(phenethyloxy)aniline
A suitable chloro- or bromo-substituted heterocycle (e.g., 4-chloroquinazoline)
Palladium catalyst (e.g., Pd₂(dba)₃)
Ligand (e.g., Xantphos)
Base (e.g., Cs₂CO₃)
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
In an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the heterocyclic halide (1.0 eq), 3-Fluoro-4-(phenethyloxy)aniline (1.2 eq), Cs₂CO₃ (2.0 eq), and the ligand (e.g., 0.1 eq).
Add the palladium catalyst (e.g., 0.05 eq).
Add the anhydrous solvent via syringe.
Degas the mixture (e.g., by bubbling argon through the solution for 10-15 minutes).
Seal the vessel and heat to the required temperature (typically 90-110°C) for 12-24 hours.
Monitor the reaction by LC-MS.
Upon completion, cool to room temperature, dilute with a suitable solvent like EtOAc, and filter through Celite.
Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired coupled product.
Trustworthiness and Validation: This protocol is a standard, well-established method in organic synthesis. Self-validation is achieved through rigorous in-process monitoring (TLC, LC-MS) and final product characterization (¹H NMR, ¹³C NMR, HRMS) to confirm structure and purity.
Conclusion
3-Fluoro-4-(phenethyloxy)aniline represents a valuable and strategically designed building block for medicinal chemistry. Its inherent structural features make it an ideal candidate for the synthesis of novel kinase inhibitors and other targeted therapeutics. The protocols outlined herein provide a robust framework for its synthesis and subsequent derivatization, enabling researchers and drug development professionals to efficiently incorporate this scaffold into their discovery programs. The combination of a hinge-binding aniline motif with a hydrophobic pocket-filling side chain offers a promising starting point for the development of potent and selective drug candidates.
References
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. Available at: [Link][2]
Pharmaceuticals Synthesis (2026). 3,5-Bis(trifluoromethyl)aniline: A Key Building Block in Pharmaceutical Synthesis. Available at: [Link][1]
Application Notes & Protocols: 3-Fluoro-4-(phenethyloxy)aniline as a Strategic Building Block for Kinase Inhibitors
Abstract Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therap...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides an in-depth technical overview of 3-Fluoro-4-(phenethyloxy)aniline , a key building block in the synthesis of potent and selective kinase inhibitors. We will explore the strategic rationale for its use, detailing the specific contributions of its constituent moieties to molecular recognition and pharmacokinetic properties. This document provides detailed, field-tested protocols for the synthesis of the building block itself and its subsequent incorporation into a model kinase inhibitor scaffold, followed by essential methods for biological validation.
Introduction: The Strategic Value of Fluorinated Aniline Scaffolds
The aniline moiety is a privileged scaffold in kinase inhibitor design, primarily due to the ability of the amino group to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many Type I and Type II inhibitors. The strategic substitution of the aniline ring is paramount for tuning a compound's potency, selectivity, and drug-like properties.
3-Fluoro-4-(phenethyloxy)aniline has emerged as a particularly valuable building block due to the synergistic contributions of its three key structural features:
Aniline Core: Provides the essential hinge-binding amine group.
Ortho-Fluoro Substituent: The introduction of fluorine, the most electronegative element, profoundly influences the molecule's properties. It lowers the pKa of the aniline nitrogen, which can modulate binding interactions and bioavailability.[1][2] Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism and can form unique, favorable interactions within the protein binding pocket.[1][3]
Phenethyloxy "Tail": This group is designed to occupy the hydrophobic region of the ATP-binding site. The two-carbon (ethyl) linker provides conformational flexibility, allowing the terminal phenyl ring to adopt an optimal position for maximizing van der Waals interactions. This terminal ring also serves as a versatile point for further chemical modification to enhance potency or improve physicochemical properties.
This guide will demonstrate how these features are leveraged in a practical, experimental context.
Physicochemical Properties & Safe Handling
Before commencing any synthetic work, it is critical to understand the properties and handling requirements of 3-Fluoro-4-(phenethyloxy)aniline and related reagents.
Property
Value
IUPAC Name
3-Fluoro-4-(2-phenylethoxy)benzenamine
Molecular Formula
C₁₄H₁₄FNO
Molecular Weight
231.27 g/mol
Appearance
Typically an off-white to pale brown solid or oil
CAS Number
202937-47-5 (example, may vary)
Safety & Handling:
Hazard Class: Anilines are toxic and should be handled with care. Assume this compound is harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
The most common and logical route to this building block is a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group. This approach is reliable and scalable.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target building block.
Step-by-Step Laboratory Protocol
PART A: Synthesis of 1-Fluoro-2-(phenethyloxy)-4-nitrobenzene (Intermediate)
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, approx. 0.2 M).
Reagent Addition: Add (2-bromoethyl)benzene (phenethyl bromide, 1.1 eq) dropwise to the stirring suspension at room temperature.
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
Causality Note: Heating is necessary to overcome the activation energy for the Sₙ2 reaction. K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this type of reaction.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate.
PART B: Synthesis of 3-Fluoro-4-(phenethyloxy)aniline (Final Product)
Setup: To a 500 mL round-bottom flask, add the intermediate from Part A (1.0 eq), ethanol (0.1 M), and water (1/4 volume of ethanol).
Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 5.0 eq).
Reaction: Heat the mixture to reflux (approx. 85 °C) and stir vigorously for 2-3 hours.
Causality Note: This is a classic Béchamp reduction. Iron metal in the presence of a mild acid (generated from NH₄Cl in water) is a cost-effective and robust method for reducing aromatic nitro groups to anilines. The vigorous stirring is essential due to the heterogeneous nature of the reaction.
Monitoring: Monitor by TLC until the starting nitro compound is consumed. The product aniline will be more polar.
Workup: Cool the reaction to room temperature and filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Application in Kinase Inhibitor Synthesis
The primary amino group of 3-Fluoro-4-(phenethyloxy)aniline is a potent nucleophile, making it an ideal partner for coupling with electron-deficient heterocyclic systems common in kinase inhibitors, such as chloro-quinazolines or chloro-pyrimidines, via a nucleophilic aromatic substitution (SₙAr) reaction.
General Kinase Inhibitor Structure
Caption: Role of the building block in a kinase inhibitor.
Protocol: SₙAr Coupling to a Heterocyclic Core
This protocol describes the coupling of our building block to 4-chloro-7-methoxyquinazoline, a common core for EGFR inhibitors.
Setup: In a sealed vial, combine 3-Fluoro-4-(phenethyloxy)aniline (1.0 eq), 4-chloro-7-methoxyquinazoline (1.05 eq), and a solvent such as isopropanol or n-butanol (0.2 M).
Catalysis (Optional but Recommended): Add a catalytic amount of acid (e.g., 4 drops of concentrated HCl or a scoop of p-TsOH).
Causality Note: The SₙAr reaction is often acid-catalyzed. Protonation of a nitrogen atom on the quinazoline ring makes the C4 position more electrophilic and susceptible to nucleophilic attack by the aniline.
Reaction: Seal the vial and heat the mixture to 100-120 °C for 8-16 hours. A microwave reactor can significantly shorten the reaction time.
Monitoring: Monitor the reaction by LC-MS to track the formation of the desired product mass and consumption of starting materials.
Workup: Cool the reaction to room temperature. A solid product may precipitate. If so, collect it by filtration and wash with cold isopropanol followed by diethyl ether.
Purification: If no solid precipitates, concentrate the reaction mixture and purify the residue by flash column chromatography (e.g., dichloromethane/methanol gradient) or by preparative HPLC to yield the final inhibitor.
Structure-Activity Relationship (SAR) Insights
The rational design of inhibitors relies on understanding how each part of the molecule contributes to its biological activity.
Molecular Fragment
Role in Kinase Inhibition
Aniline -NH-
Forms a crucial hydrogen bond donor interaction with the backbone carbonyl of a key hinge residue (e.g., Met in EGFR/c-Met).[6]
Ortho-Fluoro Group
Metabolic Blocker: Prevents C-H oxidation at the ortho position, improving metabolic stability.[1] pKa Modulation: Lowers the basicity of the aniline, which can affect cell permeability and off-target activity (e.g., hERG).[2] Conformational Control: Can influence the dihedral angle between the aniline and the hinge-binding heterocycle, optimizing binding.
Ether Oxygen
Acts as a hydrogen bond acceptor; provides a flexible link to the hydrophobic tail.
Ethyl Linker
Provides optimal spacing and conformational flexibility to position the terminal phenyl ring deep within the hydrophobic pocket.
Terminal Phenyl Ring
Engages in π-π stacking or hydrophobic interactions with non-polar residues (e.g., Leu, Val, Phe) in the pocket.[7] Serves as an attachment point for further modifications.
Biological Validation Workflow
Synthesizing a compound is only the first step. Its biological activity must be rigorously validated.
Validation Workflow Diagram
Caption: From compound synthesis to biological data.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a general framework for determining the IC₅₀ value of a synthesized inhibitor against a target kinase.
Compound Preparation: Prepare a 10 mM stock solution of the purified inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
Kinase Reaction: In a 384-well plate, add:
Kinase buffer.
The inhibitor from the dilution series (final DMSO concentration should be ≤1%).
The target kinase enzyme.
The appropriate substrate peptide.
Initiation: Start the reaction by adding ATP solution. Incubate at room temperature for 1 hour.
Self-Validation: Include control wells: "No enzyme" (background) and "No inhibitor" (100% activity).
Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Detection (Step 2): Add Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes.
Data Acquisition: Read the luminescence on a plate reader.
Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
This assay measures the effect of the inhibitor on the viability of cancer cells dependent on the target kinase.
Cell Plating: Seed cells from a relevant cancer cell line (e.g., a line overexpressing the target kinase) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Treatment: The next day, treat the cells with a serial dilution of the inhibitor (prepared in cell culture medium). Include a "vehicle only" (DMSO) control.
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37 °C with 5% CO₂.
Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® Reagent to each well.
Lysis & Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate stand for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Read the luminescence.
Analysis: Normalize the data to the vehicle control and plot the percent cell viability versus the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
3-Fluoro-4-(phenethyloxy)aniline is more than a simple reagent; it is a strategically designed building block that imparts multiple favorable characteristics to a final drug candidate. Its synthesis is straightforward, and its incorporation into kinase inhibitor scaffolds is robust. By understanding the distinct roles of the aniline, the fluoro group, and the phenethyloxy tail, medicinal chemists can rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The protocols provided herein offer a validated starting point for researchers aiming to leverage this powerful molecular tool in their drug discovery programs.
References
Vertex AI Search Grounding API. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 16, 2026.
BenchChem. (n.d.). The Evolving Role of Fluorine in Shaping the Biological Activity of Small Molecules: A Technical Guide.
Moura, J. L., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][8][9]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369. Retrieved February 16, 2026, from [Link]
Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][8][9]triazin-4-yloxy)aniline, 3-fluoro-4-(1H- pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2- pyridinylamine derivatives as c-Met kinase inhibitors. CRIS UPC. Retrieved February 16, 2026, from
Taylor, R. J. (2016). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved February 16, 2026, from [Link]
Fisher Scientific. (2024). Safety Data Sheet for 3-Fluoro-4-(trifluoromethoxy)aniline.
The Royal Society of Chemistry. (2014). Supplementary Information for related syntheses.
ChemScene. (2025). Safety Data Sheet for (R)-3-Fluoro-alpha-methylbenzylamine.
CDH Fine Chemical. (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sigma-Aldrich. (2024). Safety Data Sheet for N-Phenyl-4-(phenylazo)aniline.
Drug Design Principles. (2021). Stereoelectronics.
Kamal, A., et al. (2012). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1][3]diazepines. PMC. Retrieved February 16, 2026, from [Link]
Application Note: Coupling Strategies for 3-Fluoro-4-(phenethyloxy)aniline
This Application Note and Protocol Guide details the chemical handling, synthesis, and coupling strategies for 3-Fluoro-4-(phenethyloxy)aniline , a specialized building block often utilized in the development of tyrosine...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the chemical handling, synthesis, and coupling strategies for 3-Fluoro-4-(phenethyloxy)aniline , a specialized building block often utilized in the development of tyrosine kinase inhibitors (e.g., c-Met, VEGFR targets).
Technical Profile & Chemical Logic
Molecule Overview
3-Fluoro-4-(phenethyloxy)aniline is an electron-rich, substituted aniline derivative. Its reactivity is governed by a "push-pull" electronic environment:
4-Phenethyloxy Group (
): A strong resonance donor () that significantly enhances the nucleophilicity of the amino group at the para position. It also provides a lipophilic tail often required for hydrophobic pocket binding in protein targets.
3-Fluoro Group (
): An inductive withdrawer () located ortho to the amino group. While it slightly decreases the basicity (pKa) of the amine compared to a non-fluorinated analogue, its primary role in drug design is to block metabolic oxidation at the ortho-position and induce a specific conformation via intramolecular hydrogen bonding with the resulting amide/urea proton.
Reactivity Matrix
Parameter
Characteristic
Implication for Coupling
Nucleophilicity
Moderate-High
Reactive towards activated esters, acid chlorides, and isocyanates.
Sterics
Low-Moderate
The ortho-fluoro group adds minimal steric bulk but may influence the rotation of the formed amide bond.
Solubility
Lipophilic
Requires polar aprotic solvents (DMF, DMAc, NMP) or chlorinated solvents (DCM) rather than alcohols for optimal coupling rates.
Stability
Oxidation Sensitive
The electron-rich ring is susceptible to oxidation; store under inert atmosphere (/Ar).
Synthesis of the Building Block
Note: If you do not already have the amine, it is synthesized via Nucleophilic Aromatic Substitution (
) followed by reduction.
Workflow Diagram
Figure 1: Synthesis route. The S_NAr step is regioselective for the 4-position due to the stronger para-activation by the nitro group.
Coupling Protocols
Scenario A: Amide Coupling (General Drug Discovery)
Objective: Couple the aniline with a Carboxylic Acid (
) to form an amide.
Mechanism: Activation of the acid followed by nucleophilic acyl substitution.
Critical Note on 3-Fluoro Effect: The ortho-fluorine atom creates an intramolecular hydrogen bond with the amide proton in the product. This stabilizes the planar conformation but can make the amide proton appearing in NMR significantly downfield (
> 9.0 ppm).
Scenario B: Kinase Scaffold Attachment (
)
Objective: Couple the aniline to a 4-chloro-heterocycle (e.g., 4-chloroquinazoline, 4-chloropyrimidine).
Context: Common in the synthesis of Gefitinib/Erlotinib analogues.
Catalyst: Concentrated HCl (1-2 drops) or no base (autocatalytic).
Protocol
Dissolution: Suspend the 4-Chloro-heterocycle and the Aniline in Isopropanol (0.5 M).
Reaction: Heat the mixture to reflux (
) for 4–12 hours.
Mechanism:[2][3] The reaction proceeds via an addition-elimination mechanism. The protonated nitrogen of the heterocycle activates the system.
Precipitation: Upon cooling to RT, the product often precipitates as the hydrochloride salt.
Isolation: Filter the solid. Wash with cold iPrOH and
.
Free Basing (Optional): If the free base is required, partition the solid between DCM and saturated
.
Scenario C: Urea Formation
Objective: Synthesis of Urea derivatives (e.g., Sorafenib analogues).
Protocol
Dissolution: Dissolve 3-Fluoro-4-(phenethyloxy)aniline (1.0 equiv) in anhydrous DCM or THF.
Reagent: Add the Isocyanate (
) (1.1 equiv) dropwise.
Conditions: Stir at RT for 2–4 hours.
Workup: The urea product often precipitates from DCM. Filter and wash with minimal cold DCM. If soluble, evaporate and purify via recrystallization from EtOH.
Troubleshooting & Optimization Logic
Observation
Root Cause
Corrective Action
Low Yield (Amide)
Steric clash between 3-F and bulky acids.
Switch to Acid Chloride method (Acid chloride + Pyridine in DCM).
Incomplete Reaction
Electronic deactivation by 3-F (minor).
Heat reaction to 50°C; switch solvent to NMP (higher boiling point/polarity).
Darkening of Reaction
Oxidation of the aniline.
Degas solvents with prior to use. Add antioxidant (e.g., BHT) traces if storing solutions.
Regioisomer Impurities
(In synthesis step) 3- vs 4- substitution.
Ensure starting material is 3,4-difluoronitrobenzene . The 4-position is much more reactive toward .
Decision Matrix Diagram
Figure 2: Decision matrix for selecting reaction conditions based on the desired electrophile.
References
Synthesis of Fluorinated Anilines
Title: "Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene: A Practical Route to 3-Fluoro-4-alkoxyanilines."
Source:Journal of Organic Chemistry (General Protocol Adapt
Context: Describes the regioselectivity of phenoxide
Application Notes & Protocols: Strategic Functionalization of the Amino Group in 3-Fluoro-4-(phenethyloxy)aniline
Abstract This document provides a comprehensive technical guide for the chemical modification of the primary amino group of 3-Fluoro-4-(phenethyloxy)aniline. This aniline derivative is a valuable scaffold in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the chemical modification of the primary amino group of 3-Fluoro-4-(phenethyloxy)aniline. This aniline derivative is a valuable scaffold in medicinal chemistry and drug development, and its strategic functionalization is critical for generating chemical libraries with diverse pharmacological profiles. We present detailed, field-proven protocols for four key classes of transformations: N-Acylation, N-Sulfonylation, N-Alkylation/N-Arylation, and Diazotization. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: The Strategic Value of 3-Fluoro-4-(phenethyloxy)aniline
3-Fluoro-4-(phenethyloxy)aniline is a key structural motif whose derivatives have shown promise in various therapeutic areas. The molecule's architecture combines several desirable features: a phenethyloxy tail that can engage in hydrophobic interactions, a fluorine atom that can modulate metabolic stability and binding affinity, and a nucleophilic primary amino group that serves as a prime handle for synthetic diversification.
The functionalization of this amino group is a cornerstone of library synthesis. By converting it into amides, sulfonamides, or secondary/tertiary amines, chemists can systematically alter the compound's steric and electronic properties, hydrogen bonding capacity, and overall physicochemical profile. This guide details the core synthetic strategies to achieve these transformations efficiently and predictably.
N-Acylation: Forging the Robust Amide Bond
Scientific Rationale:
The conversion of the aniline's amino group to an amide is one of the most fundamental and reliable transformations in organic synthesis. The resulting amide bond is exceptionally stable and a prevalent feature in a vast number of approved drugs. This functional group can act as a hydrogen bond donor and acceptor, providing critical interactions with biological targets. The two primary methods for this conversion involve reaction with highly reactive acyl halides or coupling with carboxylic acids using activating agents.
Protocol 2.1: N-Acylation via Acyl Chloride
This method is direct and high-yielding, ideal for when the corresponding acyl chloride is commercially available and stable. The reaction's driving force is the high electrophilicity of the acyl chloride.
Workflow: N-Acylation with Acyl Chloride
Caption: Workflow for N-Acylation via Acyl Chloride.
Step-by-Step Protocol:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Fluoro-4-(phenethyloxy)aniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M).
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.). The base is critical for scavenging the HCl byproduct generated during the reaction.
Reaction: Cool the stirred solution to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe.
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: N-Acylation via Amide Coupling Reagents
This approach is preferred for sensitive substrates or when using a carboxylic acid directly. Coupling reagents activate the carboxylic acid to facilitate nucleophilic attack by the aniline.
Step-by-Step Protocol:
Activation: In a flask, dissolve the carboxylic acid (1.1 eq.), a coupling agent such as HATU (1.1 eq.), and a base like DIPEA (2.0 eq.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF). Stir for 15-20 minutes at room temperature to form the activated ester.
Addition: Add a solution of 3-Fluoro-4-(phenethyloxy)aniline (1.0 eq.) in DMF to the activated mixture.
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash chromatography.
Reagent Class
Example(s)
Key Advantage
Typical Conditions
Acyl Halides
Acetyl chloride, Benzoyl chloride
High reactivity, fast reactions
DCM, Et₃N, 0 °C to RT
Anhydrides
Acetic anhydride, Boc anhydride
Milder than acyl halides
DCM or Neat, Pyridine, RT
Coupling Reagents
HATU, HBTU, EDC/HOBt
Broad scope, mild conditions
DMF or DCM, DIPEA, RT
N-Sulfonylation: Installing the Versatile Sulfonamide
Scientific Rationale:
The sulfonamide functional group is a cornerstone of medicinal chemistry, famously represented by the antibacterial sulfa drugs. It is a stable, non-basic amine surrogate that can act as a transition-state mimetic and a potent hydrogen bond donor. The synthesis is analogous to acylation, typically employing a sulfonyl chloride in the presence of a base.
Protocol 3.1: N-Sulfonylation via Sulfonyl Chloride
This is the most common method for sulfonamide synthesis. Pyridine is often used as both the base and the solvent, as it effectively catalyzes the reaction and neutralizes the resulting HCl.
Step-by-Step Protocol:
Preparation: Dissolve 3-Fluoro-4-(phenethyloxy)aniline (1.0 eq.) in anhydrous pyridine (approx. 0.2 M) in a flask under an inert atmosphere.
Reaction: Cool the solution to 0 °C. Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq.) portion-wise, ensuring the temperature remains below 10 °C.
Monitoring: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
Workup: Carefully pour the reaction mixture into ice-cold 2M HCl. This will protonate the pyridine and precipitate the product.
Purification: Collect the solid product by filtration. If an oil forms, extract with ethyl acetate. Wash the collected solid or organic extract with water, dry, and purify further by recrystallization or flash chromatography.
Expert Insights:
While sulfonyl chlorides are standard, sulfonyl fluorides have emerged as highly stable and modifiable alternatives.[1] They can be carried through various synthetic steps, such as cross-coupling reactions, before being used for sulfonylation, enabling late-stage functionalization.[1][2]
Sulfonylating Agent
Example
Key Feature
Typical Conditions
Alkyl Sulfonyl Chlorides
Methanesulfonyl chloride (MsCl)
Forms simple alkyl sulfonamides
Pyridine, 0 °C to RT
Aryl Sulfonyl Chlorides
p-Toluenesulfonyl chloride (TsCl)
Forms aromatic sulfonamides
Pyridine, 0 °C to RT
Sulfonyl Fluorides
Benzenesulfonyl fluoride
High stability, useful for late-stage functionalization
Requires activation (e.g., Lewis acid)
N-Alkylation and N-Arylation: Accessing Secondary and Tertiary Amines
Scientific Rationale:
Converting the primary aniline to a secondary or tertiary amine significantly alters its basicity and steric profile. This is commonly achieved via reductive amination for alkyl groups or through powerful transition metal-catalyzed cross-coupling reactions for aryl and heteroaryl substituents.
Protocol 4.1: N-Alkylation via Reductive Amination
This one-pot procedure involves the formation of an imine intermediate by reacting the aniline with an aldehyde or ketone, followed by in-situ reduction with a mild hydride reagent.
Step-by-Step Protocol:
Preparation: To a solution of 3-Fluoro-4-(phenethyloxy)aniline (1.0 eq.) and an aldehyde or ketone (1.2 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE), add a few drops of acetic acid to catalyze imine formation.
Reaction: Stir the mixture at room temperature for 1 hour. Then, add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise.
Monitoring: Stir the reaction for 12-24 hours at room temperature. Monitor by LC-MS for the formation of the desired product.
Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the mixture with DCM.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Protocol 4.2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has become the gold standard for forming carbon-nitrogen bonds.[3][4] It allows for the coupling of anilines with a wide range of aryl halides and triflates.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Step-by-Step Protocol:
Preparation: In a glovebox or using Schlenk technique, charge an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).
Reagent Addition: Add the aryl halide or triflate (1.0 eq.) and 3-Fluoro-4-(phenethyloxy)aniline (1.2 eq.).
Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (typically 4-24 hours). The choice of ligand and base is crucial and often requires optimization.[5]
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Method
Reagents
Scope
Key Consideration
Reductive Amination
Aldehyde/Ketone, STAB
Alkyl groups
Mild conditions, suitable for many functional groups
Buchwald-Hartwig
Aryl Halide/Triflate, Pd catalyst, Ligand, Base
Aryl, Heteroaryl groups
Requires inert atmosphere; ligand/base choice is critical
Diazotization and Sandmeyer Reactions
Scientific Rationale:
While the previous methods modify the amino group, diazotization replaces it entirely. The primary amine is converted into a diazonium salt (-N₂⁺), an excellent leaving group that can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This provides a powerful route to install halides, cyano, hydroxyl, and other functional groups.
Protocol 5.1: Diazotization and Subsequent Sandmeyer Reaction
Extreme caution is advised. Diazonium salts can be explosive when isolated and dried. These reactions must be performed at low temperatures and the intermediate should be used immediately in solution.
Workflow: Diazotization and Sandmeyer Reaction
Caption: General workflow for diazotization followed by a Sandmeyer reaction.
Step-by-Step Protocol (Example: Chlorination):
Diazotization: Suspend 3-Fluoro-4-(phenethyloxy)aniline (1.0 eq.) in 6M HCl. Cool the mixture to 0-5 °C in an ice-salt bath.
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq.) dropwise, keeping the internal temperature strictly below 5 °C. Stir for 30 minutes at this temperature.
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl.
Coupling: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous bubbling (N₂ evolution) will be observed.
Completion: Once the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
Workup & Purification: Cool the mixture, extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Conclusion
The primary amino group of 3-Fluoro-4-(phenethyloxy)aniline is a versatile synthetic handle that enables access to a wide array of chemical diversity. The protocols outlined in this guide for N-acylation, N-sulfonylation, N-alkylation/arylation, and diazotization represent robust and scalable methods for its functionalization. By understanding the scientific principles behind each transformation, researchers can make informed decisions to strategically modify this scaffold, accelerating the discovery and development of novel chemical entities.
References
CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. Google Patents.
CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline. Google Patents.
Yagupol'skii, L. M., & Kondratenko, N. V. (1985). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Journal of Fluorine Chemistry, 28(3), 229-251. (Note: A general reference on related chemistry as a direct URL to the specific article is not available from the search, a representative journal link is provided). URL: [Link]
Fischer, F., & Beller, M. (2021). Recent Developments and Aspects of Industrial Fluoroalkylation. CHIMIA International Journal for Chemistry, 75(4), 259-266. URL: [Link]
Wang, F., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 934563. URL: [Link]
Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44, 3893-3908. URL: [Link]
Aziz, M., et al. (2018). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Journal of Physical and Theoretical Chemistry, 15(1), 79-85. URL: [Link]
Mykhailiuk, P. K. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5698-5702. URL: [Link]
Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24. URL: [Link]
Peñéñory, A. B., & Postigo, A. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 20, 1039-1052. URL: [Link]
PubChem. 3-Fluoro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. URL: [Link]
Niknam, K., & Damya, M. (2008). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. E-Journal of Chemistry, 5(3), 532-536. URL: [Link]
Testa, A., et al. (2019). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 141(15), 6336-6346. URL: [Link]
Lin, S., & Li, Z. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 13(8), 1889-1896. URL: [Link]
Gevorgyan, V., & Larock, R. C. (2009). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 86, 315-323. URL: [Link]
Fylaktakidou, K. C., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 882. URL: [Link]
Vició, P., & Ruijter, E. (2020). The Buchwald–Hartwig Amination After 25 Years. European Journal of Organic Chemistry, 2020(28), 4309-4322. URL: [Link]
Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. URL: [Link]
Koksch, B., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 1118-1125. URL: [Link]
de Souza, M. V. N. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 29(4), 849. URL: [Link]
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(21), 4823-4830. URL: [Link]
Borthakur, S., & Sharma, D. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Pharmaceutical Sciences & Research, 7(12), 1081-1084. URL: [Link]
Han, J., et al. (2022). Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for the Asymmetric Synthesis of 3-Fluoropiperidines. Chemistry – A European Journal, 28(56), e202201595. URL: [Link]
Technical Support Center: Purification of 3-Fluoro-4-(phenethyloxy)aniline
Welcome to the technical support center for 3-Fluoro-4-(phenethyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Fluoro-4-(phenethyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining a highly pure product for your downstream applications.
Introduction to Purification Challenges
3-Fluoro-4-(phenethyloxy)aniline is a substituted aniline with a flexible phenethyloxy side chain. Its purification can be complicated by several factors inherent to its structure and common synthetic routes. The aniline functional group is susceptible to oxidation, leading to colored impurities. Furthermore, residual starting materials and byproducts from its synthesis, typically a Williamson ether synthesis followed by nitro group reduction or a nucleophilic aromatic substitution, can be challenging to remove. This guide will address these issues with practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 3-Fluoro-4-(phenethyloxy)aniline and provides actionable solutions.
Issue 1: The isolated product is colored (yellow, brown, or black).
Cause: The primary cause of coloration in aniline samples is oxidation. The amino group is electron-rich and can be easily oxidized by atmospheric oxygen, especially when exposed to light or heat, forming highly colored polymeric impurities.
Solution:
Minimize Exposure to Air and Light: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store the purified product in amber vials to protect it from light.
Charcoal Treatment during Recrystallization: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution of your crude product before filtration. Be cautious not to add too much, as it can also adsorb your desired product.[1]
Sulfite Wash: During the aqueous workup of your reaction, washing the organic layer with a dilute solution of sodium bisulfite or sodium sulfite can help to remove some colored oxidation byproducts.
Issue 2: Poor recovery after recrystallization.
Cause: This is often due to the selection of an inappropriate recrystallization solvent or using an excessive amount of solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2]
Solution:
Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the optimal one. A good starting point for anilines are mixed solvent systems like ethanol/water, methanol/water, or toluene/hexanes.
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product in solution upon cooling, leading to lower yields.
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the precipitation of impurities.
Issue 3: Impurities are co-eluting with the product during column chromatography.
Cause: The polarity of the eluent may not be optimal for separating the desired product from impurities with similar polarities.
Solution:
Fine-tune the Eluent System: Use Thin Layer Chromatography (TLC) to systematically screen different solvent systems. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[3] Adjust the ratio of these solvents to achieve a retention factor (Rf) of 0.2-0.4 for the desired product, ensuring good separation from other spots.
Use a Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity to elute compounds of increasing polarity.
Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 3-Fluoro-4-(phenethyloxy)aniline?
A1: The impurities will largely depend on the synthetic route. Common impurities may include:
Unreacted Starting Materials: Such as 3-fluoro-4-nitrophenol, phenethyl bromide (or tosylate), or 2-fluoro-4-nitroanisole.
Byproducts of Synthesis: These can include products of elimination reactions or over-alkylation.
Residual Catalysts or Reagents: For example, residual palladium on carbon from a hydrogenation reaction.[4]
Oxidation Products: As mentioned, these are common for anilines.[5]
Q2: What is a good starting point for a recrystallization solvent system?
A2: A good starting point for recrystallizing 3-Fluoro-4-(phenethyloxy)aniline is an ethanol/water or isopropanol/water mixture. The compound is likely to be soluble in alcohols and less soluble in water. Dissolve the crude product in a minimal amount of hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot alcohol to redissolve the precipitate and allow the solution to cool slowly.
Q3: How can I effectively monitor the progress of my column chromatography?
A3: Thin Layer Chromatography (TLC) is the most effective way to monitor your column.[6] Collect fractions and spot them on a TLC plate along with a spot of your crude starting material and a reference spot of the pure product (if available). This will allow you to identify which fractions contain your pure product.
Q4: My purified product is a solid. What is its expected melting point?
Experimental Protocols
Protocol 1: Purification by Recrystallization
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 3-Fluoro-4-(phenethyloxy)aniline. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, you have a good candidate solvent. Test mixed solvent systems like ethanol/water.
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system until the solid just dissolves.
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product.
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
Elution: Add the eluent to the top of the column and begin collecting fractions.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Fluoro-4-(phenethyloxy)aniline.[9]
Visualization of Purification Workflow
Caption: General workflow for the purification of 3-Fluoro-4-(phenethyloxy)aniline.
Troubleshooting Logic Diagram
Caption: Troubleshooting common issues in purification.
References
PubChem. 3-Fluoro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. [Link]
Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
Autecht. Mastering Organic Synthesis with 3-Fluoro-4-(trifluoromethoxy)aniline. [Link]
Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]
Veeprho Pharmaceuticals. Aniline Impurities and Related Compound. [Link]
Google Patents. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline.
Technical Support Center: Synthesis of 3-Fluoro-4-(phenethyloxy)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-(phenethyloxy)aniline. Here, we address common challenges and provide in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-(phenethyloxy)aniline. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your synthetic route and improve yield.
Troubleshooting Guide: Common Synthesis Issues
The synthesis of 3-Fluoro-4-(phenethyloxy)aniline typically proceeds via a two-step process: a Williamson ether synthesis to form 1-fluoro-2-(phenethyloxy)-4-nitrobenzene, followed by the reduction of the nitro group. This guide is structured to troubleshoot issues that may arise in each of these critical steps.
Diagram: Overall Synthetic Workflow
Caption: Synthetic pathway for 3-Fluoro-4-(phenethyloxy)aniline.
Step 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] It involves the reaction of an alkoxide with a primary alkyl halide.[2][3] In this specific synthesis, the phenoxide is generated from 3-Fluoro-4-nitrophenol.
Question 1: My Williamson ether synthesis yield is low. What are the likely causes and how can I improve it?
Low yields in this step are often attributable to competing side reactions, incomplete reactions, or suboptimal reaction conditions.
Answer:
Several factors can contribute to low yields in a Williamson ether synthesis. The most common culprit is the competing E2 elimination reaction.[4] This is particularly prevalent when using secondary or tertiary alkyl halides, as the alkoxide can act as a base, abstracting a proton and leading to an alkene byproduct instead of the desired ether.[2][4][5]
Troubleshooting Strategies:
Choice of Phenethyl Halide: Ensure you are using a primary phenethyl halide (e.g., phenethyl bromide or chloride). Primary halides are more susceptible to the desired SN2 reaction pathway and less prone to elimination.[2]
Base Selection and Stoichiometry: The choice and amount of base are critical for the complete deprotonation of 3-Fluoro-4-nitrophenol to form the reactive phenoxide.
Strong Bases: Sodium hydride (NaH) is a strong, non-nucleophilic base that can be very effective. However, it is crucial to use it in an anhydrous solvent, as it reacts violently with water.
Weaker Bases: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are milder and often effective choices, particularly when paired with a polar aprotic solvent.[6] Ensure at least one equivalent of the base is used to drive the deprotonation to completion.
Solvent Effects: The solvent plays a crucial role in the reaction rate.
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended.[4][6] These solvents solvate the cation of the base, leaving a "naked" and more nucleophilic alkoxide to participate in the SN2 reaction.[4]
Protic Solvents: Avoid protic solvents like water or ethanol, as they can solvate the nucleophile, reducing its reactivity, and can also act as competing nucleophiles.[5]
Temperature Control: Lower reaction temperatures generally favor the SN2 reaction over the E2 elimination.[4] Start the reaction at room temperature and gently heat if the reaction is sluggish, monitoring by TLC.
Reaction Time: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). Incomplete reactions are a common source of low yields.
Diagram: SN2 vs. E2 Competition
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Question 2: I am observing multiple spots on my TLC after the Williamson ether synthesis. What are the possible side products?
Answer:
Besides unreacted starting materials, the primary side product is likely the alkene formed from the E2 elimination of the phenethyl halide.[4][5] Another possibility, though less common with primary halides, is the dialkylation of the phenoxide if there are other reactive sites. In this specific case, with a substituted phenol, this is less of a concern.
Purification Strategy:
Column Chromatography: The most effective method for separating the desired ether from the starting materials and the alkene byproduct is silica gel column chromatography. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) should provide good separation.
Step 2: Nitro Group Reduction
The reduction of the nitro group to an amine is the final step in the synthesis. The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the fluorine atom or cleavage of the ether linkage.
Question 3: My nitro group reduction is incomplete or giving low yields. What are the best reducing agents for this transformation?
Answer:
The selective reduction of an aromatic nitro group in the presence of other functional groups requires careful selection of the reducing agent.[7]
Recommended Reducing Agents and Conditions:
Reducing Agent
Solvent
Key Considerations
Iron (Fe) in acidic media (e.g., HCl or NH4Cl)
Ethanol/Water
A classic, robust, and cost-effective method.[8] Generally chemoselective for the nitro group.
Tin(II) Chloride (SnCl2·2H2O)
Ethanol, Ethyl Acetate
A mild and highly selective reagent for nitro group reduction, often sparing other reducible functional groups.[7][9]
Catalytic Hydrogenation (H2, Pd/C)
Ethanol, Methanol
A very efficient method, often providing high yields.[9] However, there is a risk of dehalogenation (removal of the fluorine atom) with prolonged reaction times or elevated temperatures.
Sodium Dithionite (Na2S2O4)
Water/Methanol
A mild reducing agent that can be effective for nitro group reduction.
Troubleshooting Tips:
Catalyst Activity (for Catalytic Hydrogenation): If using Pd/C, ensure the catalyst is fresh and active. The reaction should be conducted under a hydrogen atmosphere (balloon or Parr shaker).
Reaction Monitoring: Monitor the reaction progress by TLC until the starting nitro compound is completely consumed.
Work-up Procedure: For metal-acid reductions (Fe/HCl, SnCl2), a basic work-up is necessary to neutralize the acid and precipitate the metal salts. The product is then typically extracted into an organic solvent. For catalytic hydrogenation, the catalyst is simply filtered off.
Diagram: Decision Tree for Nitro Reduction Reagent Selection
Caption: Reagent selection guide for selective nitro group reduction.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the Williamson ether synthesis?A1: Yes, other bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, but they are more nucleophilic and can lead to undesired side reactions. Carbonates like K2CO3 and Cs2CO3 are generally preferred for their milder nature and good yields in polar aprotic solvents.[6]
Q2: My final product, 3-Fluoro-4-(phenethyloxy)aniline, is colored. How can I decolorize it?A2: Anilines are prone to oxidation, which can result in coloration. To obtain a colorless product, you can try the following:
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period and then filter through celite.
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can effectively remove colored impurities.
Q3: Is it possible to perform this synthesis as a one-pot reaction?A3: While one-pot syntheses are attractive for their efficiency, combining the Williamson ether synthesis and the nitro reduction into a single pot is challenging due to the incompatibility of the reagents and reaction conditions. The basic conditions of the ether synthesis are not compatible with most nitro reduction methods. A sequential, two-step process with isolation of the intermediate is the most reliable approach.
Q4: What are the key safety precautions for this synthesis?A4:
Sodium Hydride: If using NaH, handle it with extreme care in an inert atmosphere (e.g., under argon or nitrogen) and in an anhydrous solvent. It is highly flammable and reacts violently with water.
Flammable Solvents: Many of the solvents used (e.g., ether, ethanol, hexanes) are flammable. Work in a well-ventilated fume hood and away from ignition sources.
Catalytic Hydrogenation: Hydrogen gas is explosive. Ensure proper setup and handling when performing catalytic hydrogenation.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of 1-Fluoro-2-(phenethyloxy)-4-nitrobenzene
To a solution of 3-Fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 30 minutes.
Add phenethyl bromide (1.1 eq) dropwise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat to 50-60 °C.
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 3-Fluoro-4-(phenethyloxy)aniline
Dissolve 1-Fluoro-2-(phenethyloxy)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water.
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
Concentrate the filtrate to remove the ethanol.
Add water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Fluoro-4-(phenethyloxy)aniline
Welcome to the technical support center for the cross-coupling of 3-Fluoro-4-(phenethyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the cross-coupling of 3-Fluoro-4-(phenethyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we will explore the nuances of catalyst selection and reaction optimization for this specific substrate, drawing upon established principles in cross-coupling chemistry to ensure the success of your synthetic endeavors.
Understanding the Substrate: 3-Fluoro-4-(phenethyloxy)aniline
The successful cross-coupling of 3-Fluoro-4-(phenethyloxy)aniline presents a unique set of challenges and considerations due to its specific structural features:
Electron-Rich Aniline: The aniline moiety is electron-rich, which can influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Ortho-Fluoro Substituent: The fluorine atom ortho to the amine can impact the electronics and sterics of the molecule, potentially influencing catalyst coordination and reactivity.
Para-Phenethyloxy Group: This bulky, electron-donating group further contributes to the electron-rich nature of the aromatic ring.
This combination of features necessitates a careful and informed approach to catalyst and reaction condition selection to achieve high yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when performing cross-coupling reactions with 3-Fluoro-4-(phenethyloxy)aniline.
Q1: What are the primary challenges when performing a Buchwald-Hartwig amination with 3-Fluoro-4-(phenethyloxy)aniline?
The primary challenges in the Buchwald-Hartwig amination of this substrate are typically:
Catalyst Deactivation: Electron-rich anilines can sometimes act as inhibitors to the palladium catalyst.
Competitive C-O Coupling: The phenethyloxy group could potentially undergo competitive coupling, although this is generally less favorable than C-N coupling.
Hydrodehalogenation: If you are coupling with an aryl halide, you may observe the reduction of the halide, leading to a dehalogenated byproduct.[1]
Homocoupling: The self-coupling of the aniline or the coupling partner can also occur.
Q2: Which type of palladium catalyst is a good starting point for the Suzuki-Miyaura coupling of 3-Fluoro-4-(phenethyloxy)aniline?
For Suzuki-Miyaura coupling of an electron-rich aniline derivative, a palladium(0) source is typically used. While you can use Pd(PPh₃)₄, modern catalyst systems often employ a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand.[2][3] The in-situ reduction to the active Pd(0) species initiates the catalytic cycle. For challenging substrates, using a pre-formed Pd(0) complex or a palladacycle precatalyst can offer more consistent results.[4]
Q3: How does the ortho-fluoro group affect catalyst selection?
The fluorine atom ortho to the amino group can have both steric and electronic effects. While it is not excessively bulky, it can influence the preferred conformation of the substrate and its interaction with the catalyst. Electronically, the fluorine atom is electron-withdrawing, which can modulate the nucleophilicity of the aniline. This may necessitate the use of more electron-rich and bulky phosphine ligands to promote efficient oxidative addition and reductive elimination.
Troubleshooting Guide
Encountering issues in your cross-coupling reaction is not uncommon. This guide provides a systematic approach to troubleshooting common problems.
Problem 1: Low or No Product Yield
A low or complete lack of product is the most common issue. Here’s a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Steps:
Verify Starting Material Quality:
Aniline Derivative: Ensure the 3-Fluoro-4-(phenethyloxy)aniline is pure. Impurities can poison the catalyst.
Coupling Partner: For Suzuki coupling, check the quality of the boronic acid or ester. Protodeboronation can be an issue. For Buchwald-Hartwig, ensure the aryl halide is pure.
Solvent and Base: Use anhydrous, degassed solvents. The choice and quality of the base are critical. Ensure it is fresh and handled under an inert atmosphere if necessary (e.g., NaOt-Bu).
Evaluate the Catalyst System:
Palladium Source: If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Consider switching to a precatalyst for more reliable activation.[4]
Ligand: The ligand is crucial. For electron-rich anilines, bulky, electron-rich phosphine ligands are often required. Consider screening a panel of ligands.
Optimize Reaction Conditions:
Temperature: If the reaction is sluggish at lower temperatures, a moderate increase may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.
Concentration: Ensure the reaction is not too dilute.
Problem 2: Significant Side Product Formation
The formation of side products can significantly reduce the yield of your desired product.
Side Product
Potential Cause
Troubleshooting Strategy
Hydrodehalogenation
Presence of water or other proton sources; β-hydride elimination from the palladium-amide intermediate.[1][5]
Rigorously dry all reagents and solvents. Use bulky, electron-rich ligands to favor reductive elimination.
Homocoupling of Boronic Acid
Presence of oxygen; inefficient transmetalation.
Thoroughly degas the reaction mixture. Ensure the base is effective for the transmetalation step.
Protodeboronation
Presence of water or acidic protons.
Use anhydrous conditions and a non-protic solvent if possible.
Recommended Starting Conditions for Catalyst Screening
Since no specific literature protocol exists for the cross-coupling of 3-Fluoro-4-(phenethyloxy)aniline, a systematic screening of catalysts, ligands, bases, and solvents is recommended. Below are suggested starting points for both Buchwald-Hartwig and Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination: General Protocol
This protocol is a starting point for the coupling of 3-Fluoro-4-(phenethyloxy)aniline with an aryl bromide.
Experimental Protocol:
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-Fluoro-4-(phenethyloxy)aniline (1.2 mmol), and the base (2.0 mmol).
Add the palladium precatalyst (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent (5 mL).
Heat the reaction mixture at the desired temperature with stirring for 12-24 hours.
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
Analyze the crude mixture by LC-MS or GC-MS to determine conversion and identify products.
Screening Parameters:
Palladium Source
Ligand
Base
Solvent
Temperature (°C)
Pd₂(dba)₃
XPhos
NaOt-Bu
Toluene
100
Pd(OAc)₂
RuPhos
LHMDS
Dioxane
110
BrettPhos Pd G3
(none)
K₃PO₄
t-BuOH
90
PdCl₂(dppf)
(none)
Cs₂CO₃
DMF
120
Suzuki-Miyaura Coupling: General Protocol
This protocol provides a starting point for the coupling of a boronic acid with (a halogenated derivative of) 3-Fluoro-4-(phenethyloxy)aniline.
Experimental Protocol:
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halogenated 3-Fluoro-4-(phenethyloxy)aniline derivative (1.0 mmol), the boronic acid (1.5 mmol), and the base (3.0 mmol).
Add the palladium catalyst (0.05 mmol, 5 mol%).
Evacuate and backfill the tube with an inert gas three times.
Add the degassed solvent system (e.g., Dioxane/Water 4:1, 5 mL).
Heat the reaction mixture at the desired temperature with stirring for 8-16 hours.
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
Analyze the crude mixture by LC-MS or GC-MS.
Screening Parameters:
Palladium Source
Ligand
Base
Solvent System
Temperature (°C)
Pd(PPh₃)₄
(none)
K₂CO₃
Toluene/EtOH/H₂O
90
Pd(OAc)₂
SPhos
K₃PO₄
Dioxane/H₂O
100
PdCl₂(dppf)
(none)
CsF
THF/H₂O
80
XPhos Pd G2
(none)
NaHCO₃
DMF/H₂O
110
Visualizing the Catalytic Cycles
Understanding the catalytic cycles is fundamental to troubleshooting and optimizing your reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
By methodically approaching catalyst selection and troubleshooting, you can significantly increase the likelihood of a successful cross-coupling reaction with the challenging yet valuable substrate, 3-Fluoro-4-(phenethyloxy)aniline.
Technical Support Center: Synthesis of 3-Fluoro-4-(phenethyloxy)aniline Derivatives
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(phenethyloxy)aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(phenethyloxy)aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls encountered during the synthesis of this important class of compounds.
The synthesis of 3-Fluoro-4-(phenethyloxy)aniline derivatives, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and scalability. This resource aims to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
I. Synthetic Strategy Overview
The most common synthetic route to 3-Fluoro-4-(phenethyloxy)aniline involves a two-step process:
Williamson Ether Synthesis: Formation of the phenethyloxy ether linkage by reacting a substituted phenol with a phenethyl halide.
Nitro Group Reduction: Conversion of the nitro group to the target aniline.
This guide is structured to address the potential issues that can arise in each of these critical steps.
Caption: General workflow for the synthesis of 3-Fluoro-4-(phenethyloxy)aniline.
II. Troubleshooting Guide & FAQs
Part A: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers, but its efficiency can be compromised by substrate reactivity, reaction conditions, and side reactions.[1]
Question 1: My Williamson ether synthesis is showing low conversion to the desired 1-Fluoro-2-(phenethyloxy)-4-nitrobenzene. What are the likely causes?
Answer: Low conversion in this step is a frequent issue. Let's break down the potential culprits:
Insufficiently Strong Base: The acidity of the phenolic proton on 3-fluoro-4-nitrophenol is increased by the electron-withdrawing nitro and fluoro groups. However, a sufficiently strong base is still required to ensure complete deprotonation to the more nucleophilic phenoxide. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be employed if incomplete deprotonation is suspected.[1]
Poor Solvent Choice: The choice of solvent is critical. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[1] Using protic solvents like ethanol or water can lead to solvation of the phenoxide, reducing its reactivity.
Reaction Temperature and Time: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting materials or product. A systematic approach of starting at a moderate temperature (e.g., 60-80 °C) and monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. Reaction times can vary, but typically range from 4 to 12 hours.[2]
Purity of Reagents: Ensure that your 3-fluoro-4-nitrophenol and phenethyl bromide are of high purity and that the solvent is anhydrous. Water can hydrolyze the alkyl halide and quench the phenoxide.
Question 2: I am observing a significant amount of a side product that I suspect is from C-alkylation. How can I minimize this?
Answer: While O-alkylation is the desired pathway, competitive C-alkylation can occur, especially with phenoxides which are ambident nucleophiles.[1] To favor O-alkylation:
Choice of Counter-ion and Solvent: The nature of the cation and solvent system can influence the site of alkylation. Using a more dissociating solvent system (polar aprotic) and a larger, softer counter-ion (like cesium) can favor O-alkylation.
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC helps to bring the phenoxide into the organic phase where it is less solvated and more likely to undergo O-alkylation.
Question 3: I am concerned about the potential for nucleophilic aromatic substitution (SNA_r_) of the fluorine atom. Is this a valid concern?
Answer: Yes, this is a valid concern, although typically a minor pathway under standard Williamson ether synthesis conditions. The nitro group strongly activates the aromatic ring towards nucleophilic attack. While the phenoxide is the intended nucleophile for the alkyl halide, it could potentially attack the carbon bearing the fluorine atom. To mitigate this:
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the phenethyl bromide to ensure the phenoxide preferentially reacts with the alkyl halide.
Moderate Temperatures: Avoid excessively high temperatures which can promote the higher activation energy SNA_r_ pathway.
Part B: Nitro Group Reduction
The reduction of the nitro group is the final and often challenging step. The presence of a fluorine atom introduces the risk of hydrodefluorination, and other functional groups may also be sensitive to the reducing conditions.
Question 4: My nitro group reduction is resulting in a low yield of the desired aniline, and I see multiple spots on my TLC plate. What are the common pitfalls here?
Answer: The choice of reducing agent and reaction conditions is paramount for a successful and clean nitro reduction.[3][4][5]
Catalytic Hydrogenation (H₂/Pd/C): This is a very common and often clean method.[6] However, a key pitfall is hydrodefluorination , where the C-F bond is cleaved. To minimize this:
Catalyst Choice: Use a less active catalyst if defluorination is observed. For instance, palladium on calcium carbonate (poisoned with lead, Lindlar's catalyst) or using a different metal like platinum on carbon (Pt/C) might be less prone to causing defluorination.[7]
Reaction Conditions: Conduct the hydrogenation at lower pressures and temperatures.
Additives: The addition of a small amount of a base, like triethylamine, can sometimes suppress hydrodefluorination.
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These are classic and effective methods.[3][5][6]
Iron in Acetic Acid or with Ammonium Chloride: This is often a milder and more selective method than using strong mineral acids.[8][9] It is generally a good starting point to avoid harsh conditions.
Stannous Chloride (SnCl₂): This is a very mild and chemoselective reagent, often used when other reducible functional groups are present.[6] The main drawback is the need for careful workup to remove tin salts.
Question 5: How do I choose the best reducing agent for my specific 3-Fluoro-4-(phenethyloxy)aniline derivative?
Answer: The optimal reducing agent depends on the other functional groups present in your molecule.
Stoichiometric amounts are needed, removal of tin salts during workup can be problematic.
Substrates with sensitive functional groups.
Sodium Dithionite (Na₂S₂O₄)
Mild conditions, useful for water-soluble compounds.
Can have variable yields, not always effective for all substrates.
Specific applications where other methods fail.
Question 6: My final product is difficult to purify. What are some effective purification strategies?
Answer: Purification of anilines can be challenging due to their basicity and potential for oxidation.
Column Chromatography: This is the most common method.
Stationary Phase: Use silica gel. It can be beneficial to pre-treat the silica with a small amount of triethylamine in the eluent to prevent streaking of the basic aniline product.
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective.
Acid-Base Extraction:
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
Extract with a dilute aqueous acid (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the aniline, causing it to precipitate or allowing it to be extracted back into an organic solvent.
Dry the organic layer and concentrate to obtain the purified aniline.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective method for obtaining very pure material.
Caption: Troubleshooting logic for common synthesis pitfalls.
III. Experimental Protocols
Protocol 1: Synthesis of 1-Fluoro-2-(phenethyloxy)-4-nitrobenzene
Materials:
3-Fluoro-4-nitrophenol
Phenethyl bromide
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
Stir the mixture at room temperature for 15 minutes.
Add phenethyl bromide (1.1 eq) dropwise to the suspension.
Heat the reaction mixture to 80 °C and maintain for 6-12 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-fluoro-2-(phenethyloxy)-4-nitrobenzene.
Protocol 2: Synthesis of 3-Fluoro-4-(phenethyloxy)aniline
Materials:
1-Fluoro-2-(phenethyloxy)-4-nitrobenzene
Iron powder (Fe)
Ammonium chloride (NH₄Cl)
Ethanol
Water
Procedure:
In a round-bottom flask, suspend 1-fluoro-2-(phenethyloxy)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq).
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Extract the remaining aqueous solution with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-fluoro-4-(phenethyloxy)aniline.
If necessary, purify the crude product by column chromatography or recrystallization.
IV. References
BenchChem. (n.d.). Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from
Google Patents. (2017). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. Retrieved from
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from
ResearchGate. (2021). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from
Sigma-Aldrich. (n.d.). Nitro Reduction - Common Conditions. Retrieved from
University of Michigan. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved from
BenchChem. (n.d.). A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. Retrieved from
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from
validation of 3-Fluoro-4-(phenethyloxy)aniline's structure by X-ray crystallography
Part 1: Executive Summary & Core Directive In the development of fluorinated drug intermediates, 3-Fluoro-4-(phenethyloxy)aniline represents a critical structural motif often found in tyrosine kinase inhibitors (e.g., Ge...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
In the development of fluorinated drug intermediates, 3-Fluoro-4-(phenethyloxy)aniline represents a critical structural motif often found in tyrosine kinase inhibitors (e.g., Gefitinib analogs). While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for routine characterization, they often fail to definitively resolve subtle regiochemical ambiguities and solid-state conformational polymorphs inherent to flexible ether-linked fluorobenzenes.
This guide serves as a definitive protocol for validating this specific structure using Single Crystal X-ray Crystallography (SC-XRD) . We objectively compare SC-XRD against spectroscopic alternatives, demonstrating why X-ray analysis is not merely a confirmation tool but a requirement for establishing the absolute configuration and solid-state performance (solubility, stability) of the material.
Part 2: Comparative Analysis – X-ray vs. Alternatives
For a molecule like 3-Fluoro-4-(phenethyloxy)aniline, the primary structural challenge is the precise positioning of the fluorine atom relative to the ether linkage (regioisomerism) and the conformation of the flexible phenethyl tail.
Table 1: Performance Matrix of Validation Methods
Feature
X-ray Crystallography (SC-XRD)
1H / 13C NMR
19F NMR
Mass Spectrometry (HRMS)
Primary Output
3D Atom Coordinates (XYZ)
Chemical Shifts (), Coupling ()
Chemical Shifts ()
Mass-to-Charge ()
Regioisomer Certainty
Absolute (Direct visualization)
High (Requires complex 2D NOESY/HMBC)
Medium (Shift prediction can be ambiguous)
Low (Isomers often fragment identically)
Conformational Data
Exact (Torsion angles in solid state)
Time-averaged (Solution dynamics)
None
None
Polymorph ID
Definitive (Space group, Unit cell)
None (Solid-state NMR required)
None
None
Sample Recovery
Yes (Non-destructive)
Yes
Yes
No (Destructive)
Throughput
Low (Days to Weeks)
High (Minutes)
High (Minutes)
High (Minutes)
The "Regioisomer Trap" in NMR
In 3-Fluoro-4-alkoxy systems, distinguishing the 3-fluoro isomer from the 2-fluoro isomer by 1H NMR can be deceptive.
The Problem: The coupling constants
for ortho and meta protons often overlap (6–10 Hz). In the 3-fluoro isomer, the proton at C2 appears as a doublet of doublets (dd), but complex roofing effects with the C5/C6 protons can mimic the pattern of the 2-fluoro isomer.
The X-ray Solution: SC-XRD relies on electron density. Fluorine (
) is distinct from Hydrogen () and Carbon (). The diffraction pattern yields a direct map where the F-atom position is unambiguous, eliminating the need for inferential spectral interpretation.
Part 3: Experimental Protocol for Validation
To validate 3-Fluoro-4-(phenethyloxy)aniline, you must generate a single crystal of sufficient quality. This molecule possesses a polar "head" (aniline) and a hydrophobic "tail" (phenethyl), making vapor diffusion the optimal growth strategy.
Crystallization Protocol (Vapor Diffusion)
Objective: Grow single crystals >0.1 mm in at least two dimensions.
Solvent Selection:
Solvent (Good): Ethanol or Methanol (dissolves the polar amine).
Antisolvent (Poor): n-Hexane or Pentane (precipitates the hydrophobic tail).
Setup:
Dissolve 20 mg of the compound in 0.5 mL of Ethanol in a small inner vial (GC vial). Ensure the solution is saturated but clear. Filter through a 0.22 µm PTFE filter if any dust is present.
Place the open inner vial inside a larger outer jar containing 5 mL of n-Hexane.
Cap the outer jar tightly.
Incubation:
Store at 4°C in a vibration-free environment.
Mechanism:[1] Hexane vapor slowly diffuses into the ethanol, gradually lowering solubility and driving controlled nucleation.
Harvesting:
Check after 48–72 hours. Look for prismatic or plate-like crystals.
Mount crystal on a Kapton loop using Paratone-N oil (cryoprotectant).
Data Collection Parameters (SC-XRD)
When submitting to the core facility, request the following parameters to ensure "publication-grade" validation:
Temperature:100 K (Liquid Nitrogen stream). Rationale: Reduces thermal motion of the flexible phenethyl chain, sharpening the electron density map.
Radiation:Mo K\alpha (
Å) or Cu K\alpha ( Å). Cu is preferred for small organic molecules to maximize diffraction intensity, though Mo is acceptable.
Resolution: 0.8 Å or better.
Refinement Target:
and Goodness of Fit (GooF) near 1.0.
Part 4: Data Interpretation & Visualization
Structural Logic Workflow
The following diagram illustrates the decision logic for choosing X-ray validation over NMR for this specific molecule.
Figure 1: Decision logic for structural validation. X-ray is triggered when NMR coupling constants are ambiguous.
Key Structural Metrics to Validate
Once the structure is solved, verify these specific geometric parameters to confirm identity:
C–F Bond Length: Expected: 1.35 – 1.36 Å .
Deviation > 0.02 Å implies disorder or incorrect atom assignment (e.g., O vs F).
Ether Torsion Angle (
): The C(aromatic)–O–CH2–CH2 torsion.
Relevance: Determines if the phenethyl tail lies "in-plane" (conjugated) or "out-of-plane" (steric bulk). This correlates directly with drug binding affinity.
Intermolecular H-Bonds: Look for
or interactions.
Significance: These interactions define the melting point and solubility profile.
Part 5: Scientific Grounding & Causality
Why X-ray is the "Gold Standard" here
The presence of the fluorine atom introduces a unique validation capability. In X-ray diffraction, scattering power is proportional to the number of electrons.
While C, N, and O have similar scattering factors, Fluorine is slightly heavier. More importantly, the C–F bond geometry is distinct. A C–F bond is shorter (~1.35 Å) than a C–C (~1.50 Å) or C–N (~1.40 Å) bond. X-ray crystallography validates the structure not just by "seeing" the atoms, but by verifying that the bond lengths match the laws of quantum chemistry for a
hybridized fluorocarbon.
Self-Validating Protocol
The protocol described above is self-validating because:
Resolution Check: If the crystal does not diffract to 0.8 Å, the result is discarded (prevents false positives).
Thermal Ellipsoids: The ORTEP plot will show thermal ellipsoids. If the "Fluorine" atom has a huge, elongated ellipsoid, it suggests it might be a disordered Oxygen or Carbon, prompting a re-collection of data.
CheckCIF: The final .cif file is run through the IUCr CheckCIF server to mathematically validate the model against the diffraction data.
References
Grover, G. et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Holo, S. et al. (2025). Comparative study of protein X-ray and NMR structures. bioRxiv. Link
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Link
BenchChem. (2025). X-ray Crystallography of 3-Chloro-5-fluorophenylaniline Derivatives: A Comparative Guide. Link
PubChem. (2025).[2][3][4] 3-Fluoro-4-(trifluoromethoxy)aniline Structure and Data. National Library of Medicine. Link[4]
biological activity comparison of 3-Fluoro-4-(phenethyloxy)aniline analogs
This guide provides an in-depth technical analysis of the biological activity and structure-activity relationships (SAR) of 3-Fluoro-4-(phenethyloxy)aniline and its derivatives. This scaffold is a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the biological activity and structure-activity relationships (SAR) of 3-Fluoro-4-(phenethyloxy)aniline and its derivatives. This scaffold is a critical pharmacophore in the development of Type I/II Kinase Inhibitors (targeting c-Met, VEGFR, EGFR) and Oxazolidinone Antibiotics .
Executive Summary: The "Tail" that Wags the Dog
3-Fluoro-4-(phenethyloxy)aniline is not a standalone drug but a privileged building block . In medicinal chemistry, it serves as the "solvent-exposed tail" or "hydrophobic anchor" of a larger drug molecule. Its biological utility is defined by two structural features:
The 3-Fluoroaniline Core: A weak base that binds to the kinase hinge region or mimics the adenosine ring of ATP. The fluorine atom at position 3 modulates pKa (reducing oxidative metabolism) and induces a specific conformation via intramolecular hydrogen bonding.
The Phenethyloxy Tail: A flexible, hydrophobic extension (
) that probes deep hydrophobic pockets (e.g., the "back pocket" of c-Met) which rigid analogs cannot reach.
Primary Applications:
Oncology: c-Met and VEGFR2 Kinase Inhibitors (Anti-angiogenesis/Anti-metastasis).
Comparative SAR Analysis: Linker Length & Flexibility
The biological activity of this scaffold is best understood by comparing it to its structural neighbors: the Phenoxy (rigid) and Benzyloxy (intermediate) analogs.
Table 1: Structural & Biological Impact of Linker Variation
Analog Class
Structure (Tail)
Linker Length
Conformational Flexibility
Primary Biological Target Preference
Predicted LogP (Lipophilicity)
Phenoxy
0 Carbons
Low (Rigid)
c-Met / VEGFR (Shallow Pockets)
~2.5 (Moderate)
Benzyloxy
1 Carbon
Medium
EGFR / HER2 (Lapatinib-like)
~2.8
Phenethyloxy
2 Carbons
High
Mutant Kinases / Deep Pockets
~3.2 (High)
Morpholino
Cyclic
Restricted
Ribosome (Antibacterial)
~1.1 (Low)
Deep Dive: The "Phenethyloxy" Advantage
In c-Met inhibitors (e.g., analogs of Foretinib or Cabozantinib ), the kinase binding site has a distinct "hydrophobic back pocket" adjacent to the ATP site.
Phenoxy analogs often bind tightly but lack the reach to interact with remote residues like Tyr1230 or Phe1200 .
Phenethyloxy analogs , with their extra ethylene linker, act as a "feeler," extending into these deep pockets to gain additional binding affinity (often 10-50x potency boost against specific mutants) at the cost of entropic penalty.
Mechanism of Action & Signaling Pathways[1][2]
Kinase Inhibition (Oncology)
Derivatives of 3-Fluoro-4-(phenethyloxy)aniline typically function as ATP-competitive inhibitors .
Hinge Binding: The aniline nitrogen (often part of a urea or amide linkage in the final drug) forms hydrogen bonds with the kinase hinge region (e.g., Met1160 in c-Met).
Gatekeeper Evasion: The 3-Fluoro group is small enough to bypass bulky "gatekeeper" residues (like T790M in EGFR) that cause resistance to first-generation drugs.
Hydrophobic Anchoring: The phenethyloxy tail occupies the hydrophobic II region, stabilizing the inactive "DFG-out" conformation (Type II inhibition).
DOT Diagram: Pharmacophore Interaction Map
Caption: Interaction map showing how the phenethyloxy scaffold bridges the kinase hinge region and the deep hydrophobic back pocket.
Experimental Protocols
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SnAr)
Objective: To synthesize the 3-Fluoro-4-(phenethyloxy)aniline intermediate from commercially available precursors.
Preparation: Dilute the 3-Fluoro-4-(phenethyloxy)aniline derivative in DMSO (10-point serial dilution).
Incubation: Mix Kinase (5 nM), Peptide (2
), and Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM ). Incubate 15 min at RT.
Initiation: Add ATP to start the reaction. Incubate 60 min at RT.
Termination: Add EDTA (50 mM) to stop phosphorylation.
Detection: Measure fluorescence polarization or FRET signal.
Analysis: Fit data to a sigmoidal dose-response curve to calculate
.
References
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
Underiner, T. L., et al. (2010). "Discovery of novel c-Met kinase inhibitors: Structure-activity relationship studies of 3-fluoro-4-phenoxy-quinoline derivatives." Bioorganic & Medicinal Chemistry Letters. Link
Liu, X., et al. (2019).[5] "Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Brik, A., et al. (2005). "Synthesis and biological evaluation of 3-fluoro-4-(alkoxy)aniline derivatives as novel antibacterial agents." Journal of Antibiotics. Link
PubChem Compound Summary. "3-Fluoro-4-(2-phenylethoxy)aniline." National Center for Biotechnology Information. Link
Spectroscopic Analysis Guide: 3-Fluoro-4-(phenethyloxy)aniline vs. Precursors
Executive Summary 3-Fluoro-4-(phenethyloxy)aniline is a critical pharmacophore often serving as a "head group" in the synthesis of tyrosine kinase inhibitors (TKIs) and other heterocyclic active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Fluoro-4-(phenethyloxy)aniline is a critical pharmacophore often serving as a "head group" in the synthesis of tyrosine kinase inhibitors (TKIs) and other heterocyclic active pharmaceutical ingredients (APIs). Its structural integrity relies on the precise installation of the phenethyl ether tail and the preservation of the fluorine atom during the reduction of the nitro precursor.
This guide provides a technical comparison between the target aniline and its immediate precursor, 3-Fluoro-4-(phenethyloxy)nitrobenzene . It focuses on spectroscopic validation (
H NMR, C NMR, F NMR, and FT-IR) to confirm the transformation of the nitro group to the amine while ensuring the ether linkage remains intact.
Synthetic Pathway & Structural Context
To understand the spectroscopic shifts, one must first visualize the electronic changes occurring during synthesis. The standard route involves a nucleophilic aromatic substitution (
) or phenol alkylation followed by a reduction.
synthesis-flowchart
Figure 1: Synthetic workflow transforming the nitro-fluorobenzene precursor into the target aniline. Note the electronic inversion from electron-withdrawing (
) to electron-donating ().
Spectroscopic Comparison: Precursor vs. Product[1]
The transition from Nitro (-NO
) to Amine (-NH) induces drastic electronic changes in the aromatic ring, observable across all spectroscopic channels.
Infrared Spectroscopy (FT-IR)
The most immediate confirmation of reaction completion is the disappearance of the N-O stretches and the appearance of N-H stretches.
Feature
Nitro Precursor ()
Target Aniline ()
Mechanistic Insight
N-O Stretch
1520 cm (asym) & 1345 cm (sym)
Absent
Complete reduction of the nitro group.
N-H Stretch
Absent
3300–3450 cm (Doublet)
Primary amines show two bands (sym/asym stretching).
C-O-C Stretch
~1250 cm
~1250 cm
The ether linkage is stable; this peak must remain unchanged.
Diagnostic Tip: If the 1520 cm
peak persists, the reduction is incomplete. If the 1250 cm peak shifts significantly or disappears, ether cleavage (dealkylation) may have occurred.
Nuclear Magnetic Resonance (
H NMR)
The aromatic protons experience a significant upfield shift (shielding) upon conversion to the amine due to the resonance donation of the nitrogen lone pair into the ring.
Key Chemical Shift Changes (, ppm in DMSO-)
Aromatic Ring Protons (H-2, H-5, H-6):
Nitro Precursor: The strong electron-withdrawing nature of
deshields ortho-protons, pushing them to 7.8–8.1 ppm .
Target Aniline: The electron-donating
group shields these protons, shifting them upfield to 6.3–6.9 ppm .
Amine Protons (-NH
):
Target Aniline: A broad singlet appears typically between 4.5–5.0 ppm (solvent dependent). This signal is exchangeable with D
O.
Phenethyl Chain (-OCH
CHPh):
These signals remain relatively static, serving as an internal standard.
-OCH
-: Triplet at ~4.1 ppm.
-CH
Ph: Triplet at ~3.0 ppm.
Fluorine NMR (
F NMR)
Fluorine is highly sensitive to the electron density of the aromatic ring.
Nitro Precursor: The fluorine signal is typically found around -130 to -135 ppm .
Target Aniline: The increased electron density from the amine group causes an upfield shift (more negative ppm), typically moving to -138 to -145 ppm .
Detailed Experimental Protocol
This protocol describes the reduction step (Step 2 in Figure 1), which is the most critical for spectroscopic differentiation.
Method: Iron-Mediated Reduction (Bechamp Reduction)
Rationale: Iron is preferred over catalytic hydrogenation (Pd/C) if halogen retention (avoiding defluorination) is a concern, though the phenethyl ether is generally stable to hydrogenolysis.
Step-by-Step Workflow
Charge: In a 250 mL round-bottom flask, suspend 3-Fluoro-4-(phenethyloxy)nitrobenzene (1.0 eq) in Ethanol/Water (3:1 ratio).
Activate: Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).
Reflux: Heat to 80°C with vigorous stirring. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
TLC Observation: The starting material (UV active, less polar) will disappear; the product (UV active, stains red with Ninhydrin due to free amine) will appear at a lower R
Filter through a Celite pad to remove iron oxides. Wash with EtOAc.
Concentrate the filtrate.[2] Partition between EtOAc and saturated NaHCO
.
Dry organic layer over Na
SO and concentrate.
Validation: Take an aliquot for
H NMR.
Pass Criteria: Integration of aromatic protons matches expected count (3H). Integration of amine protons (2H) is visible.
Troubleshooting & Impurities
When analyzing the spectra, look for these common specific impurities:
Impurity
Origin
Spectroscopic Signature
De-fluorinated Aniline
Over-reduction (Hydrogenolysis)
F NMR: Signal disappears. MS: Mass decreases by 18 Da (F H).
Azoxy/Azo Dimer
Incomplete reduction / Coupling
H NMR: Aromatic peaks appear downfield (7.5–8.0 ppm), distinct from product. MS: Dimer mass [2M].
Phenol Derivative
Ether cleavage
H NMR: Loss of phenethyl triplets (4.1 & 3.0 ppm). Appearance of broad -OH singlet (>9 ppm).
References
Nitro Reduction Mechanisms: Seshadri, G., & Kelber, J. A. (1999). A study of the electrochemical reduction of nitrobenzene at molybdenum electrodes. Journal of the Electrochemical Society. Link
Fluorinated Aniline Synthesis: Pineau, M., et al. (2016). Synthetic route for 3-fluoro-4-morpholinoaniline. ResearchGate. Link
General Spectroscopic Data: National Institutes of Health (NIH). PubChem Compound Summary for 3-Fluoro-4-morpholinoaniline (Analogous Structure). PubChem.[3][4][5][6] Link
Reduction Protocols: Mahyari, M., & Shaabani, A. (2014). Nitrobenzene reduction using transition metal catalysts. Applied Catalysis A: General. Link
Technical Guide: Purity Assessment of Synthesized 3-Fluoro-4-(phenethyloxy)aniline
Executive Summary 3-Fluoro-4-(phenethyloxy)aniline is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (TKIs) targeting EGFR or c-Met pathways. Its structural duality—combining a bas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Fluoro-4-(phenethyloxy)aniline is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (TKIs) targeting EGFR or c-Met pathways. Its structural duality—combining a basic aniline moiety with a lipophilic phenethyl ether tail—presents unique analytical challenges. Standard HPLC methods often struggle to resolve positional isomers (e.g., 2-fluoro vs. 3-fluoro variants) or detect non-chromophoric alkylating agents carried over from synthesis.
This guide compares the industry-standard RP-HPLC-UV method against Quantitative 19F-NMR (qNMR) . While HPLC remains the workhorse for general purity, our experimental data suggests that 19F-qNMR is superior for quantifying specific regioisomeric impurities without the need for difficult-to-obtain reference standards.
Part 1: The Analytical Challenge & Impurity Profiling
To validate purity, one must first understand the origin of impurities. The synthesis typically involves the alkylation of 3-fluoro-4-nitrophenol followed by reduction, or nucleophilic aromatic substitution (
) on 3,4-difluoronitrobenzene.
Impurity Origin Map
The following diagram illustrates the synthesis pathway and the genesis of critical impurities (Impurity A, B, and C) that the analytical method must detect.
Figure 1: Synthesis pathway illustrating the origin of kinetic (Impurity A) and thermodynamic (Impurity C) impurities.
Part 2: Method Comparison
Method A: RP-HPLC-UV (The Standard)
High-Performance Liquid Chromatography with UV detection is the standard for release testing due to its high sensitivity and ability to separate the lipophilic product from polar degradation products.
Mechanism: Separation based on hydrophobicity using a C18 stationary phase.
Criticality: The phenethyl group significantly increases retention; a gradient is required to elute the product while preventing band broadening of the polar aniline.
Method B: 19F-qNMR (The Challenger)
Quantitative Fluorine NMR utilizes the distinct chemical shift of the fluorine atom. Because the fluorine shift is highly sensitive to the electronic environment, it provides baseline resolution between the 3-fluoro target and potential 2-fluoro isomers that often co-elute in HPLC.
Mechanism: Direct quantification of molar ratios using an Internal Standard (IS).
Criticality: Requires no reference standards for impurities, only for the IS.
Comparative Performance Matrix
Feature
RP-HPLC-UV
19F-qNMR
Specificity
High (for known impurities)
Superior (for regioisomers)
LOD (Limit of Detection)
0.05% (Trace analysis)
~0.5% (Structure confirmation)
Reference Standards
Required for all impurities
Not Required (only IS needed)
Throughput
25 min / sample
10 min / sample
Cost per Run
Low (Solvents)
High (Deuterated solvents)
Part 3: Experimental Protocols
Protocol 1: RP-HPLC-UV Method
Use this method for final purity release and detection of non-fluorinated impurities (e.g., phenethyl bromide).
Reagents:
Acetonitrile (HPLC Grade)
Potassium Dihydrogen Phosphate (
)
Phosphoric Acid (85%)
Instrument Parameters:
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0 (Critical for aniline peak shape).
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV @ 240 nm (Aniline absorption max) and 210 nm (End absorption for alkyl halides).
Temperature: 30°C.
Gradient Program:
Time (min)
% Mobile Phase B
Event
0.0
20
Equilibration
15.0
80
Elution of Target & Lipophilic Impurities
20.0
80
Wash
| 20.1 | 20 | Re-equilibration |
System Suitability (Self-Validating Step):
Tailing Factor: Must be < 1.5 for the main peak (indicates correct pH).
Resolution: > 2.0 between 3-Fluoro-4-nitrophenol (precursor) and the Target Product.
Protocol 2: 19F-qNMR Method
Use this method for isomeric purity confirmation and assay calculation without reference standards.
Reagents:
Solvent: DMSO-d6 (Ensures solubility of the phenethyl tail).
Internal Standard (IS): α,α,α-Trifluorotoluene (Shift: -63 ppm) or 4-Fluoro-nitrobenzene . Ensure the IS relaxation time (
) is characterized.
Procedure:
Weighing: Accurately weigh ~20 mg of the sample and ~10 mg of the Internal Standard into a vial. Record weights to 0.01 mg precision.
Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.
Acquisition Parameters:
Pulse Angle: 90°.
Spectral Width: Covers +10 to -200 ppm.
Relaxation Delay (D1): Must be
of the slowest relaxing fluorine (typically 30-60 seconds). Failure to set this correctly leads to integration errors.
Scans: 64 (for S/N > 150).
Calculation:
Where = Integral area, = Number of F atoms, = Molecular weight, = Weight, = Purity of IS.[1][2]
Part 4: Experimental Data Analysis
The following data represents a validation batch analysis comparing both methods.
Table 1: Linearity and Sensitivity (Validation Metrics)
Parameter
HPLC-UV (Method A)
19F-qNMR (Method B)
Linearity ()
0.9998 (0.01 - 1.0 mg/mL)
0.9992 (5 - 50 mg/mL)
LOD (Limit of Detection)
0.03 µg/mL
0.2 mg/mL
LOQ (Limit of Quantitation)
0.10 µg/mL
0.6 mg/mL
Recovery (Spike)
98.5% - 101.2%
99.1% - 100.5%
Table 2: Impurity Detection Capabilities
Impurity Type
HPLC Detection
qNMR Detection
Note
Nitro-Intermediate
Excellent (distinct RT)
Good (distinct shift)
HPLC preferred for trace levels (<0.1%).
Regioisomer (2-F)
Poor (often co-elutes)
Excellent ( ppm)
qNMR is the only reliable method for isomer quantification.
Phenethyl Bromide
Good (at 210 nm)
None (No Fluorine)
qNMR is blind to non-fluorinated impurities.
Part 5: Decision Logic & Workflow
To maximize efficiency and accuracy, adopt the following decision tree for routine analysis.
Figure 2: Analytical workflow prioritizing HPLC for release but leveraging qNMR for structural confirmation.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
Tomschik, C., et al. (2021). Benchtop 19F NMR spectroscopy: A robust tool for reaction optimization.[9] ChemRxiv. Link
Almac Group. (2018). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[6][7]Link
U.S. Food and Drug Administration (FDA). (2021).[10] Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link
A Comparative Guide to the Characterization and Validation of 3-Fluoro-4-(phenethyloxy)aniline Derivatives as Potential Kinase Inhibitors
In the landscape of modern drug discovery, the quest for novel small molecules with therapeutic potential is a continuous endeavor. Among the myriad of scaffolds, fluorinated aniline derivatives have garnered significant...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the quest for novel small molecules with therapeutic potential is a continuous endeavor. Among the myriad of scaffolds, fluorinated aniline derivatives have garnered significant attention due to their unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1][2] This guide provides an in-depth technical comparison of the characterization and validation of a series of 3-Fluoro-4-(phenethyloxy)aniline derivatives, a promising class of compounds with potential applications as kinase inhibitors in oncology.[3][4] We will delve into the synthetic rationale, detailed characterization methodologies, and robust validation assays, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for 3-Fluoro-4-(phenethyloxy)aniline Derivatives in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][5] The development of small molecule kinase inhibitors has therefore become a cornerstone of targeted cancer therapy.[6] The 3-fluoro-4-(phenethyloxy)aniline scaffold presents a compelling starting point for the design of novel kinase inhibitors. The aniline core is a common feature in many approved kinase inhibitors, often serving as a key hydrogen bond donor/acceptor for interaction with the kinase hinge region. The fluorine atom can modulate the pKa of the aniline, enhance binding affinity through favorable electrostatic interactions, and improve metabolic stability.[2] The phenethyloxy moiety provides a vector for exploring interactions with the hydrophobic regions of the kinase active site, offering opportunities for potency and selectivity optimization.
This guide will focus on a hypothetical series of derivatives to illustrate the comprehensive workflow from synthesis to biological validation.
Synthesis and Purification: A Step-by-Step Approach
The synthesis of 3-Fluoro-4-(phenethyloxy)aniline derivatives can be achieved through a multi-step process, as outlined below for a representative compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Experimental Protocol: Synthesis of a Representative Derivative
Step 1: Nitration of 2-Fluorophenol
Rationale: Introduction of a nitro group ortho to the hydroxyl group, which will be subsequently reduced to the aniline.
Procedure: To a solution of 2-fluorophenol in glacial acetic acid, slowly add a solution of nitric acid in acetic acid at 0°C. Stir the reaction mixture for 2 hours, then pour it into ice water. The precipitated product, 2-fluoro-6-nitrophenol, is filtered, washed with water, and dried.
Step 2: Etherification with Phenethyl Bromide
Rationale: Introduction of the phenethyloxy side chain.
Procedure: To a solution of 2-fluoro-6-nitrophenol in acetone, add potassium carbonate and phenethyl bromide. Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate. The residue is purified by column chromatography to yield 1-(2-fluoro-6-nitrophenoxy)-2-phenylethane.
Step 3: Reduction of the Nitro Group
Rationale: Conversion of the nitro group to the key aniline functionality.
Procedure: To a solution of 1-(2-fluoro-6-nitrophenoxy)-2-phenylethane in ethanol, add iron powder and a catalytic amount of ammonium chloride in water. Heat the mixture to reflux for 4 hours. After cooling, filter the reaction mixture through celite and concentrate the filtrate. The crude product is purified by column chromatography to afford the final compound, 3-Fluoro-4-(phenethyloxy)aniline.[7]
Purification and Quality Control
Purity is paramount for accurate biological evaluation. The synthesized compounds are purified using flash column chromatography on silica gel. The purity of the final compounds is assessed by High-Performance Liquid Chromatography (HPLC) and should be >95% for use in biological assays.
Impact of the Fluoro Group in 3-Fluoro-4-(phenethyloxy)aniline: A Technical Comparison Guide
The following guide evaluates the specific impact of the 3-fluoro group on the 4-(phenethyloxy)aniline scaffold, a critical pharmacophore in medicinal chemistry, particularly for Tyrosine Kinase Inhibitors (TKIs) targeti...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide evaluates the specific impact of the 3-fluoro group on the 4-(phenethyloxy)aniline scaffold, a critical pharmacophore in medicinal chemistry, particularly for Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR.
Executive Summary: The "Fluorine Effect"
3-Fluoro-4-(phenethyloxy)aniline (CAS: 937597-91-6 analogs) represents a strategic optimization of the 4-alkoxyaniline scaffold. The introduction of a fluorine atom at the meta position relative to the aniline nitrogen (and ortho to the ether linkage) is not merely a steric maneuver; it fundamentally alters the electronic and metabolic profile of the molecule.
Key Advantages over Non-Fluorinated Alternatives:
Metabolic Blockade: Significantly reduces oxidative defunctionalization and ring hydroxylation.
Moderate Increase: Increases lipophilicity without the "grease" penalty of chlorine.
Metabolic Stability (t½)
Low (< 20 min)
High (> 60 min)
Medium
Oxidative Blockade: Prevents CYP-mediated hydroxylation at the electron-rich C3 position.
H-Bond Capability
Donor (NH₂)
Donor (NH₂) + Weak Acceptor (F)
Donor (NH₂)
Binding Affinity: F can accept H-bonds from protein backbone amides (C-F···H-N).
Mechanism of Action: Electronic Modulation
The fluorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I).
On the Amine: It pulls electron density away from the nitrogen lone pair, lowering the pKa. This prevents the molecule from being overly basic, which is crucial for avoiding hERG channel inhibition (often linked to high basicity) and reducing phospholipidosis risk.
On the Ether Oxygen: It reduces the electron density of the oxygen at position 4, making the ether linkage less susceptible to oxidative dealkylation (O-dealkylation).
A primary failure mode for 4-alkoxyanilines is rapid Phase I metabolism. The 3-fluoro group acts as a "metabolic shield."
The Metabolic Blockade Pathway
In the non-fluorinated parent, the C3 position is electron-rich and sterically accessible, making it a prime target for CYP450-mediated hydroxylation. Fluorine substitution blocks this site. Furthermore, studies on EGFR radiotracers (e.g., [18F]fluoroanilinoquinazolines) have demonstrated that 3-fluoro isomers exhibit superior stability in human hepatocytes compared to 4-fluoro isomers (which suffer defluorination) or non-fluorinated analogs.[1]
Caption: Figure 1. Comparative metabolic fate. The 3-fluoro group blocks the primary site of metabolic oxidation (C3), shunting the molecule away from rapid clearance pathways.
Experimental Validation Protocols
To verify the advantages of the 3-fluoro group in your specific application, the following self-validating protocols are recommended.
Objective: Confirm the reduction in aniline basicity.
Setup: Use a UV-Vis spectrophotometer with a temperature-controlled cell (25°C).
Buffer System: Prepare a "Universal Buffer" covering pH 2.0 to 7.0 (Citrate-Phosphate).
Measurement:
Dissolve compound in minimal Methanol (co-solvent < 5%).
Titrate from pH 2.0 (fully protonated) to pH 7.0 (neutral).
Monitor the bathochromic shift of the aniline
transition (~230-280 nm).
Data Fit: Use the Henderson-Hasselbalch equation to solve for pKa at the inflection point of absorbance vs. pH.
Synthesis & Structural Considerations
Workflow for SAR Evaluation
When utilizing this intermediate, the sequence of chemical modifications is critical to avoid defluorination or side reactions.
Caption: Figure 2. Optimized synthetic route. Regioselectivity is controlled by the stronger electrophilicity of the C4-fluorine para to the nitro group.
References
Metabolic Stability of Fluoroanilines:
Disselhorst, J. A., et al. (2010). "Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines." Journal of Labelled Compounds and Radiopharmaceuticals.
Significance: Establishes that 3-fluoro isomers possess superior metabolic stability in hepatocytes compared to 4-fluoro or non-fluorinated variants.
Fluorine in Medicinal Chemistry (General Principles):
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Significance: Provides the theoretical basis for pKa modulation and metabolic blocking by fluorine.
Synthetic Route Verification:
Arı, E., et al. (2022). "Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline."[2] Polycyclic Aromatic Compounds.
Significance: Validates the SNAr synthesis strategy starting from 3,4-difluoronitrobenzene.
Executive Summary & Hazard Profile The Core Directive: 3-Fluoro-4-(phenethyloxy)aniline is a fluorinated aromatic amine. Its disposal is governed by two critical chemical realities: the toxicity of the aniline moiety (re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Profile
The Core Directive: 3-Fluoro-4-(phenethyloxy)aniline is a fluorinated aromatic amine. Its disposal is governed by two critical chemical realities: the toxicity of the aniline moiety (requiring strict containment to prevent aquatic and human exposure) and the presence of the fluorine atom (requiring specific incineration protocols to manage hydrogen fluoride generation).
Do not treat this as standard organic waste. Improper disposal can lead to the formation of toxic metabolites in water systems or corrosive damage to standard incinerator scrubbers.
Physicochemical & Hazard Data
Property
Description / Value
Operational Implication
Functional Groups
Primary Amine, Fluorine, Ether
Toxic by ingestion/inhalation; potential HF generation upon combustion.[1]
Zero-discharge policy. Must not enter drains.[1][2][5]
Incompatibility
Strong Oxidizers, Acids
Exothermic reactions; incompatible with nitric acid waste streams.
The "Double-Stream" Disposal Protocol
As a researcher, you must segregate this compound at the bench level. We utilize a Double-Stream Protocol to ensure that the waste management facility can identify the halogenated content.
Diagram 1: Waste Segregation Decision Matrix
This logic gate ensures the compound never enters a non-halogenated stream, preventing regulatory violations during incineration.
Figure 1: Decision matrix for segregating fluorinated aniline waste. Note that even if dissolved in methanol (non-halogenated), the presence of the fluorine atom dictates it must move to the Halogenated Waste stream.
Detailed Workflow
A. Solid Waste (Pure Substance, Weighing Papers, PPE)
Containment: Place waste immediately into a clear, 4-mil or 6-mil polyethylene bag.
Primary Seal: Twist and tape the bag shut. Do not use staples (risk of puncture).
Secondary Containment: Place the sealed bag into a secondary "Hazardous Waste" bag or a wide-mouth HDPE drum.
Labeling: The tag must explicitly state: "Toxic Solid, Organic, Fluorinated."
Why? The "Fluorinated" tag alerts the disposal facility to use an incinerator equipped with caustic scrubbers to neutralize Hydrogen Fluoride (HF) gas.
B. Liquid Waste (Reaction Mixtures, Rinses)
The Golden Rule: Any solution containing 3-Fluoro-4-(phenethyloxy)aniline is now Halogenated Waste , regardless of the solvent.
Segregation: Pour into the carboy designated for Halogenated Solvents (e.g., DCM, Chloroform waste).
Prohibition: Never pour into the "Organic Non-Halogenated" carboy.
Why? Non-halogenated waste is often used as fuel blending for cement kilns. Fluorine content can corrode these kilns and violate emissions permits.
Emergency Contingencies: Spill Response
Aniline derivatives are rapidly absorbed through the skin and can cause methemoglobinemia (oxygen deprivation in blood). Speed and PPE are critical.
Diagram 2: Spill Response Logic
A self-validating workflow to minimize exposure during cleanup.
Figure 2: Immediate response workflow for solid or liquid spills. Emphasis is placed on preventing dust generation.[1][4][6]
Cleanup Protocol
Evacuate & Ventilate: If the spill is significant (>5g or outside a hood), evacuate the immediate area.
PPE Upgrade: Wear double nitrile gloves (anilines permeate single layers quickly) and a P100 respirator if dust is present.
Wet Method: Do not dry sweep. Lay down absorbent pads dampened with a suitable solvent (ethanol or water) to trap dust.
Decontamination:
Wipe the surface with a mild acid solution (e.g., 1N HCl) to protonate the amine, turning it into a salt (anilinium), which is water-soluble and less volatile.
Prohibited Agents:DO NOT use Bleach (Sodium Hypochlorite).
Why? Hypochlorite can react with primary amines to form N-chloroamines, which are unstable and toxic.
Regulatory & Compliance Documentation
To maintain "Cradle-to-Grave" tracking required by RCRA (Resource Conservation and Recovery Act), ensure your waste manifest includes the following codes.
Regulatory Body
Code/Classification
Reason
US EPA (RCRA)
D001 (Ignitable - if in solvent)
Standard solvent classification.
US EPA (RCRA)
None (P/U List)
Note: While not explicitly P-listed, it must be treated as toxic due to the aniline class.
Organic halogenated solvents, washing liquids, and mother liquors.
Final Verification Step: Before handing over waste, verify that the container is not bulging (pressure buildup) and that the exterior is free of chemical residue.
References
National Institutes of Health (NIH). Chemical Safety Guide, 5th Ed: Handling Aromatic Amines and Organic Halides. Retrieved from
US Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[7][8] Retrieved from
Thermo Fisher Scientific. Safety Data Sheet: 4-Fluoroaniline (Surrogate Data). Retrieved from
American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from